3-Bromo-2,4-difluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDDKKLQNVWKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547865 | |
| Record name | 3-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103977-79-3 | |
| Record name | 3-Bromo-2,4-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103977-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Bromo-2,4-difluoroaniline (CAS No. 103977-79-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4-difluoroaniline is a key halogenated aromatic intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides a versatile scaffold for various chemical transformations, including cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 103977-79-3, is a solid at room temperature. The strategic placement of two electron-withdrawing fluorine atoms and a reactive bromine atom on the aniline ring significantly influences its chemical behavior and makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103977-79-3 | [1] |
| Molecular Formula | C₆H₄BrF₂N | [1] |
| Molecular Weight | 208.01 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% (typical) | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | |
| InChI | 1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |
| InChIKey | NUDDKKLQNVWKRU-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C(=C1N)F)Br)F | [1] |
Table 2: Safety Information for this compound
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Signal Word | Warning | ||
| Pictogram | GHS07 (Exclamation Mark) |
Synthesis
General Experimental Protocol for Bromination of a Difluoroaniline
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
2,4-Difluoroaniline
-
Bromine or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)
-
Sodium carbonate or sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 2,4-difluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or NBS in the same solvent to the cooled aniline solution with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium carbonate or sodium bicarbonate to neutralize the acid formed.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Reactivity and Applications in Drug Discovery
The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures from readily available building blocks.
The fluorine atoms on the aromatic ring can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule, making fluorinated intermediates like this compound highly sought after in drug development.
Role as a Kinase Inhibitor Intermediate
While a direct synthesis of an approved drug from this compound is not explicitly detailed in the provided search results, its structural motifs are present in several kinase inhibitors. For instance, the related compound, 4-bromo-2,6-difluoroaniline, is a key intermediate in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6). Given this precedent, this compound is a highly probable intermediate for the synthesis of novel kinase inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are often dysregulated in various cancers.[2][3]
The EGFR/HER2 Signaling Pathway
The EGFR/HER2 signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[4] Ligand binding to EGFR or overexpression of HER2 leads to receptor dimerization and the activation of their intrinsic tyrosine kinase domains. This triggers a downstream signaling cascade, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[3][5] In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation. Small molecule kinase inhibitors are designed to block the ATP-binding site of these receptors, thereby inhibiting their activity and halting the downstream signaling.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound can be effectively coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to generate more complex substituted anilines, which are precursors to a wide range of biologically active molecules.
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the fluorine and bromine substituents, allow for a wide range of chemical transformations. The ability to participate in robust cross-coupling reactions makes it an ideal starting material for the synthesis of novel kinase inhibitors and other biologically active compounds. Further research into the development of specific and efficient synthetic protocols for this intermediate and its derivatives will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.
References
- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4-difluoroaniline is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline ring, imparts specific electronic and steric properties that make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthetic and metabolic pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its reactivity, solubility, and behavior in biological systems.
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models. For context, experimental data for closely related isomers are also provided.
| Property | Value for this compound | Value for Isomers | Units |
| Molecular Formula | C₆H₄BrF₂N[1] | - | - |
| Molecular Weight | 208.00[1] | - | g/mol |
| Physical Form | Solid[2] | - | - |
| Melting Point | Not explicitly found | 68 (3-Bromo-4,5-difluoroaniline)[3], 97 - 102 (4-Bromo-3,5-difluoroaniline)[4], 41-42 (6-Bromo-2,4-difluoroaniline)[5] | °C |
| Boiling Point | 224.8 ± 35.0 (Predicted)[2] | 252.8 ± 35.0 (3-Bromo-4,5-difluoroaniline, Predicted)[6] | °C |
| Density | 1.788 ± 0.06 (Predicted)[2] | 1.788 ± 0.06 (3-Bromo-4,5-difluoroaniline, Predicted)[6] | g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents (general observation for halogenated anilines)[5][7] | Insoluble in water; Soluble in methanol and other polar organic solvents (3-Bromo-4,5-difluoroaniline)[7] | - |
| pKa | Not explicitly found | 2.57 ± 0.10 (3-Bromo-4,5-difluoroaniline, Predicted)[6], 1.20 ± 0.10 (6-Bromo-2,4-difluoroaniline, Predicted)[5] | - |
| logP (Octanol-Water Partition Coefficient) | 2.1 (Computed)[1] | 2.13 (3-Bromo-4,5-difluoroaniline, XLOGP3)[8] | - |
| CAS Number | 103977-79-3[1] | - | - |
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key parameters.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Boiling Point Determination (Distillation Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
A small volume (e.g., 5 mL) of the liquid sample is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the vapor outlet.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.
Solubility Determination (Shake-Flask Method)
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
-
The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Methodology:
-
A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination (HPLC Method)
Principle: The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a compound in a mixture of two immiscible phases, octanol and water, at equilibrium.
Methodology:
-
A reversed-phase HPLC column (e.g., C18) is used.
-
A series of standard compounds with known logP values are injected onto the column, and their retention times are measured.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.
-
This compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of the compound is determined by interpolating its retention factor on the calibration curve.
Synthesis and Metabolic Pathways
Synthetic Pathway
This compound is typically synthesized through the bromination of a difluoroaniline precursor. The following diagram illustrates a general synthetic workflow.
Caption: General synthetic workflow for this compound.
Potential Metabolic Pathway
The metabolism of halogenated anilines can proceed through several pathways, primarily involving cytochrome P450 enzymes. The following diagram illustrates a potential metabolic fate of this compound based on known metabolic reactions of similar compounds.[9][10][11]
Caption: Potential metabolic pathways of this compound.
Conclusion
This compound is a key synthetic intermediate with a distinct set of physicochemical properties that are advantageous for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of these properties, the methodologies for their determination, and an overview of the compound's synthesis and potential metabolic fate. The provided data and protocols are intended to support researchers and scientists in the effective utilization of this versatile molecule. Further experimental validation of the predicted properties is recommended for specific applications.
References
- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China this compound CAS:103977-79-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 3-bromo-4,5-difluoroaniline [stenutz.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 875664-41-8 CAS MSDS (3-BROMO-4,5-DIFLUOROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 8. 875664-41-8 | 3-Bromo-4,5-difluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-2,4-difluoroaniline molecular structure and weight
Technical Guide: 3-Bromo-2,4-difluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of this compound, a key halogenated intermediate in modern organic synthesis. The document covers its core physicochemical properties, molecular structure, and its application in forming complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. A detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided, alongside a logical workflow for its synthesis, to illustrate its practical utility for research and development professionals.
Core Properties and Molecular Structure
This compound is an aromatic amine distinguished by a unique substitution pattern on the benzene ring. This arrangement, featuring a bromine atom and two fluorine atoms, provides a combination of reactive sites and electronic properties that make it a versatile building block in medicinal chemistry and material science. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atoms modulate the electronic nature of the ring, often enhancing the metabolic stability and binding affinity of derivative compounds.[1]
Molecular Structure:
The structure consists of an aniline core with a bromine atom at position 3, and fluorine atoms at positions 2 and 4.
Image of the 2D structure of this compound would be placed here.
Table 1: Physicochemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 103977-79-3[2][3] |
| Molecular Formula | C₆H₄BrF₂N[3][4] |
| Molecular Weight | 208.01 g/mol [4] |
| Boiling Point | 224.8 ± 35.0 °C[3] |
| Density | 1.788 ± 0.06 g/cm³[3] |
| Physical Form | Solid[3] |
| InChI Key | NUDDKKLQNVWKRU-UHFFFAOYSA-N[2] |
Synthesis Pathway
The synthesis of this compound can be logically achieved through the direct electrophilic bromination of 2,4-difluoroaniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is already occupied by a fluorine atom, and one ortho position is sterically hindered by the other fluorine, the bromine is directed to the available ortho position (C3).
References
Technical Guide: Synthesis and Characterization of 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-2,4-difluoroaniline (CAS No. 103977-79-3), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this halogenated aniline offers versatile reactivity for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 103977-79-3 | [2] |
| Molecular Formula | C₆H₄BrF₂N | [2] |
| Molecular Weight | 208.01 g/mol | [2] |
| Physical Form | Solid | |
| IUPAC Name | This compound | [2] |
Synthesis Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with 2,4-difluoroaniline and glacial acetic acid.
-
Bromination: The solution is cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine. The resulting mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization
Detailed experimental characterization data for this compound is not extensively reported. However, based on the structure and data from isomeric compounds, the following characteristic spectral features are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the presence of fluorine atoms, these signals will likely appear as complex multiplets due to proton-fluorine and proton-proton coupling. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electronegative fluorine and bromine atoms, and the carbon-fluorine coupling will result in the splitting of the signals for the carbons bonded to or in proximity to the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H stretch | Primary amine |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1300-1000 | C-F stretch | Aryl fluoride |
| 800-600 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern will depend on the ionization method used. The expected molecular ion peaks are:
| Ion | m/z |
| [M]⁺ (with ⁷⁹Br) | ~207 |
| [M+2]⁺ (with ⁸¹Br) | ~209 |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General workflow for synthesis and characterization.
References
Spectroscopic and Structural Analysis of 3-Bromo-2,4-difluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2,4-difluoroaniline (CAS No: 103977-79-3). Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted spectroscopic data, detailed experimental protocols for acquiring such data, and the logical workflow of spectroscopic analysis. This information is crucial for the characterization and utilization of this compound in research and drug development.
Chemical and Physical Properties
Basic chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrF₂N | [1][2] |
| Molecular Weight | 208.01 g/mol | [1][2] |
| Exact Mass | 206.94952 Da | [1] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥98% | [2][3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 7.0 - 7.5 | (ddd) | J(H,F), J(H,H) | Aromatic CH (H-6) |
| ~ 6.7 - 7.2 | (ddd) | J(H,F), J(H,H) | Aromatic CH (H-5) |
| ~ 3.5 - 4.5 | (br s) | - | NH₂ |
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached halogens. The carbon atoms bonded to fluorine will show characteristic large coupling constants (J(C,F)).
| Predicted Chemical Shift (δ, ppm) | Coupling (J(C,F), Hz) | Assignment |
| ~ 150 - 160 (d) | Large (~240-260) | C-F (C-2 or C-4) |
| ~ 145 - 155 (d) | Large (~240-260) | C-F (C-2 or C-4) |
| ~ 130 - 140 (d) | Small (~5-15) | C-NH₂ (C-1) |
| ~ 115 - 125 (dd) | Moderate (~15-25) | C-H (C-5 or C-6) |
| ~ 110 - 120 (dd) | Moderate (~15-25) | C-H (C-5 or C-6) |
| ~ 95 - 105 (d) | Small (~5-15) | C-Br (C-3) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretching (amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 1600 - 1650 | Strong | N-H bending (scissoring) |
| 1450 - 1600 | Strong | Aromatic C=C stretching |
| 1200 - 1350 | Strong | C-N stretching |
| 1100 - 1250 | Strong | C-F stretching |
| 550 - 750 | Medium | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| m/z | Interpretation |
| 207 / 209 | Molecular ion ([M]⁺) peak with bromine isotopic pattern |
| 128 | Fragment ion ([M-Br]⁺) |
| Other peaks | Fragmentation pattern of the aromatic ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A longer relaxation delay (2-5 seconds) is often used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance) :
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI) :
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, where it is vaporized.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis and Detection :
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.
Logical Relationship in Spectroscopic Data Interpretation
This diagram shows the logical flow of how different spectroscopic techniques contribute to the final structural determination.
Caption: Logical flow from raw spectroscopic data to the final elucidated chemical structure.
References
reactivity and electronic effects of 3-Bromo-2,4-difluoroaniline
An In-depth Technical Guide to the Reactivity and Electronic Effects of 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic effects of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique combination of reactive functional groups and the modulating influence of its halogen substituents.
Core Properties
This compound is a halogenated aniline that serves as a critical intermediate in modern organic synthesis.[1] Its structural features—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms—make it a valuable scaffold for the construction of complex molecules.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 103977-79-3 | [2][3] |
| Molecular Formula | C₆H₄BrF₂N | [2][3] |
| Molecular Weight | 208.01 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [4] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [4] |
Spectroscopic Data
While a Certificate of Analysis with complete spectroscopic data for this compound was not publicly available, data for isomeric and related compounds provide expected spectral characteristics.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets, with chemical shifts influenced by the positions of the halogen and amine groups. The amine protons will likely appear as a broad singlet.[3][5] |
| ¹³C NMR | The spectrum will show six distinct aromatic carbon signals. The carbon atoms attached to fluorine will exhibit large C-F coupling constants. The chemical shifts will be influenced by the inductive and resonance effects of the substituents.[3][5] |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-Br stretching, and C-F stretching are expected.[6] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).[7] |
Electronic Effects
The electronic nature of this compound is governed by the interplay of its substituents. The amino group (-NH₂) is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction. This combination of effects modulates the reactivity of the molecule.
| Electronic Property | Predicted Value/Trend | Basis of Prediction |
| pKa | Estimated to be lower than aniline (4.6) due to the electron-withdrawing halogens. | General trends for substituted anilines.[2][9][10] |
| HOMO-LUMO Gap | Expected to be in the range of similar aromatic amines, influencing its electronic transitions and reactivity. | Computational studies on analogous compounds.[1][11] |
| Molecular Electrostatic Potential | The amino group will be a region of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the aromatic ring will have positive potential. | General principles and computational studies on similar molecules.[11] |
Reactivity and Synthetic Applications
This compound is a versatile reagent in organic synthesis, offering multiple reaction pathways.
Electrophilic Aromatic Substitution
The amino group directs electrophiles to the ortho and para positions. However, the existing substitution pattern limits the available positions for further substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.[1] This is a widely used strategy in the synthesis of complex organic molecules, including pharmaceuticals.
Diazotization Reactions
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups, such as hydroxyl, cyano, or other halogens, through Sandmeyer or related reactions.
Experimental Protocols
The following are representative protocols for the synthesis and key reactions of this compound, adapted from procedures for analogous compounds.
Synthesis of this compound via Bromination of 2,4-difluoroaniline
Materials: 2,4-difluoroaniline, bromine, glacial acetic acid, sodium thiosulfate, sodium acetate, diethyl ether, magnesium sulfate.
Procedure:
-
Dissolve 2,4-difluoroaniline (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 25 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium thiosulfate, sodium acetate, and water to quench the reaction.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, 10% sodium hydroxide solution, and then water again.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by steam distillation or column chromatography.
Suzuki Cross-Coupling of this compound
Materials: this compound, an arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene/ethanol/water mixture).
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Development
Halogenated anilines are prevalent in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromo group provides a handle for further molecular elaboration.[1]
A notable application of a closely related isomer, 4-bromo-2,6-difluoroaniline, is in the synthesis of the kinase inhibitor Abemaciclib. This highlights the utility of such scaffolds in developing targeted cancer therapies. Kinase inhibitors often function by blocking signaling pathways that are overactive in cancer cells, thereby inhibiting cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. rsc.org [rsc.org]
- 4. This compound | 103977-79-3 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. 2-Bromo-3,4-difluoroaniline | C6H4BrF2N | CID 22731604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
- 8. WO2017027465A1 - Process of preparing tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 9. afit.edu [afit.edu]
- 10. journaleras.com [journaleras.com]
- 11. researchgate.net [researchgate.net]
3-Bromo-2,4-difluoroaniline: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for 3-Bromo-2,4-difluoroaniline. The information herein is intended to equip laboratory personnel with the necessary knowledge to manage this chemical safely and effectively.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 103977-79-3 |
| Molecular Formula | C₆H₄BrF₂N |
| Molecular Weight | 208.00 g/mol |
| Physical State | Solid |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Warning |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2][3] | Warning |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.[2][4]
Experimental Protocols: Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[5] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[5] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[5] | Protects eyes from dust particles and splashes of solutions containing the compound.[5] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[5] | Protects the skin from accidental spills and contamination.[5] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[5] | Prevents inhalation of airborne dust or aerosols.[5] |
Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] Ensure eyewash stations and safety showers are readily accessible.[5]
-
General Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly with soap and water after handling.[5][6]
-
Spill Management: In case of a spill, remove all ignition sources.[2] Clean up spills immediately, avoiding breathing vapors and contact with skin and eyes.[2] Use protective equipment.[2] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2] Place in a suitable, labeled container for waste disposal.[2]
Storage and Disposal
Storage Conditions
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Protect containers from physical damage and check regularly for leaks.[2]
-
Store locked up.[2]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation occurs or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.
Caption: Standard Operating Procedure for Handling.
Caption: Emergency Response Workflow.
References
- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
A Technical Guide to Determining the Solubility of 3-Bromo-2,4-difluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental property that influences its behavior throughout the drug development lifecycle. From synthesis and crystallization to formulation and bioavailability, solubility data informs critical decisions. For a compound like 3-Bromo-2,4-difluoroaniline, which serves as a key building block in the synthesis of more complex molecules, understanding its solubility profile is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of intermediates and final products.
Quantitative Solubility Data
The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in a variety of common organic solvents at different temperatures. The mole fraction (x₁) is a dimensionless quantity that expresses the ratio of the number of moles of the solute to the total number of moles of the solution.
Table 1: Experimental Solubility of this compound (x₁) in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene |
| T₁ | ||||||
| T₂ | ||||||
| T₃ | ||||||
| T₄ | ||||||
| T₅ |
Experimental Protocol: Isothermal Saturation and Gravimetric Method
The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique for determining the solubility of a solid in a liquid. This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic water bath
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Syringe with filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Glass weighing dishes
3.2. Procedure
-
Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Stir the mixture vigorously using a magnetic stirrer for a sufficient amount of time to ensure that equilibrium is reached. A period of 24 hours is generally recommended.
-
Phase Separation: Stop the stirring and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.
-
Weighing the Sample: Dispense the withdrawn saturated solution into a pre-weighed glass weighing dish and record the total mass.
-
Solvent Evaporation: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Drying to a Constant Mass: Once the solvent has completely evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by repeated weighings until the mass no longer changes.
-
Calculation: The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ = mass of the dissolved this compound (solute)
-
M₁ = molar mass of this compound
-
m₂ = mass of the solvent
-
M₂ = molar mass of the solvent
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation and gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
3-Bromo-2,4-difluoroaniline: A Versatile Synthetic Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4-difluoroaniline is a key synthetic intermediate increasingly utilized in the fields of pharmaceutical and agrochemical research and development. Its unique trifunctionalized aromatic structure, featuring bromine, fluorine, and amine moieties, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atoms can modulate the electronic properties, metabolic stability, and binding affinity of the target molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound as a valuable building block in modern organic synthesis. Detailed experimental protocols for its synthesis and representative coupling reactions are presented to facilitate its use in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.
Table 1: Physicochemical Data of this compound and Related Isomers
| Property | This compound | 3-Bromo-4,5-difluoroaniline | 4-Bromo-3,5-difluoroaniline | 6-Bromo-2,4-difluoroaniline |
| CAS Number | 103977-79-3[1] | 875664-41-8[2] | 203302-95-8[3] | 444-14-4[4] |
| Molecular Formula | C₆H₄BrF₂N | C₆H₄BrF₂N | C₆H₄BrF₂N | C₆H₄BrF₂N |
| Molecular Weight | 208.01 g/mol [1] | 208.01 g/mol [5] | 208.01 g/mol [3] | 208.01 g/mol |
| Appearance | Solid | Crystalline powder[2] | White to light gray to light orange powder to crystal[3] | White to Green to Brown powder to crystal[4] |
| Melting Point | Not available | 68 °C[6] | 97 - 102 °C[3] | 41-42 °C[4] |
| Boiling Point | 252.8±35.0 °C (Predicted)[2] | Not available | Not available | ~281 °C[4] |
| pKa | 2.57±0.10 (Predicted)[2] | Not available | Not available | 1.20±0.10 (Predicted)[4] |
| Storage | Keep in dark place, inert atmosphere, room temperature | 2-8°C (protect from light)[2] | Store at RT[3] | Keep in dark place, Inert atmosphere, Room temperature[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 2,4-difluoroaniline. The directing effects of the amino and fluoro groups guide the bromine atom to the 3-position.
General Synthetic Workflow
References
- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 875664-41-8 CAS MSDS (3-BROMO-4,5-DIFLUOROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 6. 3-bromo-4,5-difluoroaniline [stenutz.eu]
An In-depth Technical Guide to 3-Bromo-2,4-difluoroaniline: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4-difluoroaniline is a key fluorinated aromatic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring bromine and fluorine atoms on the aniline core, imparts valuable reactivity and physicochemical properties that are instrumental in the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its role in modern drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic pathways are presented to serve as a valuable resource for researchers and professionals in the chemical and life sciences.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Halogenated anilines, in particular, serve as versatile building blocks in organic synthesis. This compound (CAS No. 103977-79-3) is a prime example of such a crucial intermediate, offering multiple reactive sites for molecular elaboration. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms modulate the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of the final products.
This guide will delve into the historical context of this compound, detail its synthesis, and explore its applications, providing a thorough technical resource for scientists and researchers.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 103977-79-3 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄BrF₂N | --INVALID-LINK-- |
| Molecular Weight | 208.01 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| Density | ~1.8 g/cm³ | AKSci |
| Refractive Index | ~1.57 | AKSci |
| IUPAC Name | This compound | --INVALID-LINK-- |
Discovery and History
While a definitive "discovery" paper for this compound is not readily apparent in the searched literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds for industrial and pharmaceutical applications. The synthesis and utility of various bromo- and fluoro-substituted anilines have been explored over several decades. The specific isomer, this compound, likely gained prominence as synthetic methodologies for selective halogenation of aromatic rings became more sophisticated, and as the demand for highly functionalized building blocks in drug discovery pipelines grew.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct bromination of 2,4-difluoroaniline. The directing effects of the amino and fluoro groups on the aromatic ring guide the position of bromination.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
While a specific peer-reviewed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure can be adapted from the synthesis of similar compounds, such as the bromination of other difluoroaniline isomers.
Materials:
-
2,4-Difluoroaniline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ether or other suitable organic solvent
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 2,4-difluoroaniline in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. Alternatively, N-Bromosuccinimide can be added portion-wise.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into a beaker containing ice water.
-
Quench any unreacted bromine by adding a sodium thiosulfate solution until the orange color disappears.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with a suitable organic solvent such as ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors used in oncology. The unique substitution pattern allows for the strategic introduction of this fragment into larger, more complex molecules.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The aniline moiety of this compound can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases. The bromo- and fluoro-substituents can be utilized to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the inhibitor.
Caption: General synthetic utility of this compound in kinase inhibitor synthesis.
While specific examples of commercial drugs synthesized directly from this compound are not detailed in the provided search results, its structural motifs are present in numerous patented kinase inhibitors. The general synthetic strategies often involve a palladium-catalyzed cross-coupling reaction at the bromine position to introduce a larger fragment, followed by reactions at the amino group to complete the inhibitor scaffold.
Conclusion
This compound stands as a testament to the importance of functionalized building blocks in modern organic synthesis. Its unique combination of reactive handles and the presence of fluorine atoms make it an invaluable intermediate for the preparation of complex molecules with desirable biological properties. This guide has provided an overview of its known characteristics, a plausible synthetic route, and its significance in the context of drug discovery, particularly in the development of kinase inhibitors. Further research into novel applications and the development of more efficient and sustainable synthetic methods for this compound will undoubtedly continue to be of great interest to the scientific community.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and biological properties of active compounds. Fluorinated biaryl moieties, in particular, are of significant interest in drug discovery and materials science due to their ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-Bromo-2,4-difluoroaniline serves as a versatile building block in this context, providing a valuable scaffold for the synthesis of complex, fluorinated molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for forming carbon-carbon bonds, making it an ideal choice for coupling this compound with various boronic acids and their derivatives.[2][3][4]
These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, based on established methodologies for structurally similar compounds. The provided information is intended to serve as a starting point for reaction optimization and application in diverse research and development settings.
Generalized Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos, PCy₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required, in appropriate molar ratio to the catalyst).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe. Common solvent systems include mixtures of dioxane/water or toluene/water.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Summary of Reaction Conditions for Similar Substrates
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving substrates structurally related to this compound, which can inform the optimization of the specific protocol.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | ~77 |
| Ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle (5) | - | Cs₂CO₃ (2) | 2-MeTHF | 70 | up to 97 |
| 4-Bromoaniline | Arylboronic acids | Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | DMF/H₂O | Not specified | Excellent |
| Aryl bromides | Fluoroalkylamines | [Pd(allyl)Cl]₂ (0.1) | AdBippyPhos | KOPh | Not specified | Not specified | High |
Visualizing the Suzuki Coupling Process
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for carrying out the Suzuki coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
Successful Suzuki-Miyaura couplings depend on several factors. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial.[6] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[5]
-
Inefficient Transmetalation: The base is crucial for activating the boronic acid.[3] If the reaction is sluggish, consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system. The presence of water can be essential for the activity of inorganic bases.[5]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure the reaction is performed under a strictly inert atmosphere and that the solvents are thoroughly degassed.
-
-
Side Reactions:
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Using anhydrous conditions and ensuring the absence of acidic impurities can mitigate this.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Rigorous degassing can help to minimize this side reaction.
-
-
Difficult Purification:
-
Residual palladium catalysts can sometimes be challenging to remove. Filtration through a pad of Celite or treatment with a palladium scavenger may be necessary.
-
By carefully considering these parameters and starting with the generalized protocol, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable fluorinated biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Application Notes and Protocols for 3-Bromo-2,4-difluoroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4-difluoroaniline is a versatile, halogenated aniline derivative that serves as a critical building block in modern medicinal chemistry. Its unique structural features—a bromine atom amenable to cross-coupling reactions and two fluorine atoms that can modulate physicochemical properties—make it an invaluable intermediate for the synthesis of complex bioactive molecules. The strategic incorporation of fluorine is a well-established strategy to enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates. Consequently, derivatives of this compound are actively explored in the development of novel therapeutics, particularly in oncology.
This document provides detailed application notes, experimental protocols, and visual diagrams to guide researchers in utilizing this compound for the synthesis of potential drug candidates, with a focus on kinase inhibitors.
Applications in Kinase Inhibitor Synthesis
Substituted anilines are core components of many kinase inhibitors, which are a major class of targeted cancer therapies. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. This compound is a particularly useful starting material for the synthesis of inhibitors targeting the MAPK/ERK pathway, which is frequently dysregulated in various cancers.
A notable example is the structural relationship to Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. An analogue of Trametinib incorporates a 4-bromo-2-fluorophenylamino moiety, highlighting the significance of the bromo-fluoro-substituted aniline scaffold in achieving high-potency MEK inhibition. The synthesis of such complex molecules often relies on palladium-catalyzed cross-coupling reactions, where the bromine atom of this compound serves as a convenient handle for introducing molecular complexity.
Quantitative Data of a Trametinib Analogue
The following table summarizes the biological activity of Trametinib, which features a structurally related aniline core, to illustrate the potency achievable with this class of compounds.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Trametinib | MEK1 | 0.92 | Cell-free assay | [GSK1120212 (Trametinib) package insert] |
| MEK2 | 1.8 | Cell-free assay | [GSK1120212 (Trametinib) package insert] |
Experimental Protocols
The following protocols are adapted for the use of this compound in key synthetic transformations relevant to the synthesis of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid, a common method for forming carbon-carbon bonds.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the reagents via syringe.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed C-N bond formation between this compound and a secondary amine, a crucial step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway
Derivatives of this compound can be designed to inhibit key signaling pathways implicated in cancer, such as the MAPK/ERK pathway. Trametinib, for instance, targets MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2. This ultimately inhibits cell proliferation, survival, and differentiation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules in medicinal chemistry. Its utility in constructing kinase inhibitors, exemplified by its structural relation to potent MEK inhibitors, underscores its importance in modern drug discovery. The provided protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a solid foundation for researchers to explore the synthesis of novel compounds derived from this key intermediate. Further investigation into derivatives of this compound holds significant promise for the development of new therapeutic agents.
Application Note: Leveraging 3-Bromo-2,4-difluoroaniline for the Strategic Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-2,4-difluoroaniline, a versatile and highly valuable building block, in the synthesis of kinase inhibitors. We will explore the strategic importance of this scaffold, detail core synthetic methodologies such as palladium-catalyzed cross-coupling reactions, and provide step-by-step protocols illustrated through case studies inspired by the synthesis of precursors for leading drugs like Dabrafenib and Trametinib.
The Strategic Importance of the this compound Scaffold
This compound (CAS: 103977-79-3) is not merely a starting material; it is a privileged scaffold in medicinal chemistry. Its utility in kinase inhibitor design stems from a unique combination of structural and electronic features that chemists can exploit to achieve high potency and desirable pharmacokinetic profiles.[3]
-
Hinge-Binding Moiety : The aniline (-NH₂) group is a classic hydrogen bond donor and acceptor, enabling it to anchor the inhibitor within the ATP-binding site by forming critical interactions with the kinase hinge region.[4] This interaction is a foundational element for many Type I and Type II kinase inhibitors.[1]
-
Modulation via Fluorine Substitution : The strategic placement of two fluorine atoms has profound effects. Fluorine is a small, highly electronegative atom that can modulate the pKa of the aniline, enhance metabolic stability by blocking potential sites of oxidation, and increase binding affinity through favorable interactions with the protein backbone.[5][6][7] This strategic fluorination can lead to compounds with improved efficacy and better pharmacokinetic properties.
-
A Versatile Synthetic Handle : The bromine atom at the 3-position is an exceptionally versatile reactive site. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the efficient and modular construction of complex molecular architectures.
Caption: Key reactive and binding features of the this compound scaffold.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The construction of most kinase inhibitors from this compound relies on the power of palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to forming essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Caption: General workflow for elaborating the this compound core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is indispensable for creating biaryl or aryl-heteroaryl linkages, which are common structural motifs in kinase inhibitors. The reaction couples the aryl bromide with an organoboron species (boronic acid or boronic ester).
Rationale for Component Selection:
-
Catalyst: Palladium complexes are used to facilitate the catalytic cycle. Pd(PPh₃)₄ is a classic choice, while modern pre-catalysts like those incorporating XPhos or SPhos ligands often provide higher efficacy at lower loadings, especially for challenging substrates.[8][9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction rate and yield.[9]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Concentration / Loading | Purpose |
|---|---|---|---|
| Aryl Halide | This compound | 1.0 equiv | Electrophile |
| Boronic Acid/Ester | Arylboronic Acid | 1.1 - 1.5 equiv | Nucleophile |
| Pd Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | 1 - 10 mol% | Catalyst |
| Ligand (optional) | XPhos, SPhos, PPh₃ | 2 - 20 mol% | Stabilize Pd, promote reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O | 0.1 - 0.5 M | Reaction Medium |
General Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of primary or secondary amines, anilines, or nitrogen-containing heterocycles.[10][11] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[10]
Rationale for Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Sterically hindered biaryl phosphine ligands (e.g., Xantphos, t-BuXPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[8][12] Pre-formed palladacycle catalysts are also highly effective.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are most common. The base deprotonates the amine, facilitating its coordination to the palladium center.[12]
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Concentration / Loading | Purpose |
|---|---|---|---|
| Aryl Halide | This compound | 1.0 equiv | Electrophile |
| Amine | Primary/Secondary Amine | 1.1 - 1.5 equiv | Nucleophile |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol% | Pre-catalyst |
| Ligand | Xantphos, t-BuXPhos | 2 - 10 mol% | Activate catalyst |
| Base | NaOtBu, Cs₂CO₃ | 1.5 - 2.5 equiv | Amine deprotonation |
| Solvent | Toluene, Dioxane | 0.1 - 0.5 M | Anhydrous Reaction Medium |
General Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture to 90-120 °C, monitoring by TLC or LC-MS until completion (typically 2-18 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with an organic solvent (e.g., Ethyl Acetate).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the aminated product.
Case Study: Synthesis of a Dabrafenib-like Precursor
Dabrafenib is a potent inhibitor of BRAF kinase, approved for the treatment of metastatic melanoma.[13][14] Its synthesis involves the construction of a complex thiazole-pyrimidine core attached to a substituted phenyl sulfonamide. While the exact starting material for the commercial synthesis is N-{3-bromo-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, we can demonstrate the key principles using this compound.
Caption: Synthetic pathway towards a Dabrafenib-like core structure.
Protocol 1: Sulfonamidation
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv) to the solution.
-
Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1 M HCl (aq.).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product, N-(3-Bromo-2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide, can often be used in the next step without further purification or can be purified by recrystallization or chromatography.
This intermediate now contains the key sulfonamide linkage and retains the bromine handle for subsequent Suzuki coupling with a suitable thiazole-pyrimidine boronic ester, as described in the general protocol, to complete the core structure of a Dabrafenib analog.[15]
Case Study: Synthesis of a Trametinib Analog Intermediate
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[13][16] A key intermediate in its synthesis is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[17] We can apply the same logic to synthesize an analogous bromo-substituted urea intermediate from this compound, which can then undergo cyclization to form a Trametinib-like molecule.
Caption: Synthetic pathway towards a Trametinib-like core structure.
Protocol 2: Urea Formation
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add cyclopropyl isocyanate (1.05 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the aniline.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with hexane or ether to induce precipitation.
-
Filter the solid, wash with cold hexane, and dry under vacuum to yield the pure N-(3-Bromo-2,4-difluorophenyl)-N'-cyclopropylurea.
This urea intermediate can then be subjected to condensation and cyclization reactions with a pyridotrione derivative to construct the complex heterocyclic core of a Trametinib analog.[18]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Inactive catalyst; Suboptimal base/solvent; Steric hindrance. | Screen different palladium pre-catalysts and ligands (e.g., XPhos, SPhos, RuPhos).[8] Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Increase reaction temperature or time. |
| Dehalogenation of Starting Material | Catalyst promotes hydrodehalogenation side reaction. | Use a milder base. Lower the reaction temperature. Use a different ligand system; some are less prone to this side reaction. |
| Incomplete Conversion | Insufficient catalyst loading; Poor solubility of reagents. | Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). Use a co-solvent to improve solubility. Ensure reagents are pure and dry, especially for Buchwald-Hartwig reactions. |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki); Double amination (Buchwald). | Lower catalyst loading. Adjust stoichiometry of coupling partners. Control reaction temperature carefully. |
Safety Precautions
-
Halogenated Compounds: this compound is harmful if swallowed and causes skin and eye irritation.[19] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle under an inert atmosphere where possible.
-
Reagents: Reagents like sodium tert-butoxide are corrosive and moisture-sensitive. Isocyanates are toxic and potent lachrymators. Handle with extreme care in a fume hood.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Ensure proper storage and handling procedures are followed.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its unique electronic and structural properties, combined with its amenability to robust palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a reliable platform for molecular elaboration. The protocols and strategies outlined in this application note, grounded in the synthesis of precursors for clinically relevant drugs, offer a clear roadmap for researchers to design and construct novel therapeutic agents targeting the kinome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 16. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 19. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 3-Bromo-2,4-difluoroaniline in Agrochemical Synthesis
Introduction
3-Bromo-2,4-difluoroaniline is a key building block in the synthesis of modern agrochemicals, primarily due to the unique reactivity conferred by its halogen substituents. The presence of bromine and fluorine atoms on the aniline ring allows for a range of chemical transformations, making it a versatile precursor for complex heterocyclic structures with potent biological activity. This application note provides a detailed overview of the use of this compound in the synthesis of agrochemicals, with a focus on insecticides. Experimental protocols and quantitative data for key synthetic steps are provided to aid researchers in the field.
Core Application: Synthesis of Diamide Insecticides
The most prominent application of this compound is as a crucial starting material for the synthesis of anthranilic diamide insecticides, a class of compounds that includes the commercially significant active ingredient, chlorantraniliprole. These insecticides are potent and selective activators of insect ryanodine receptors, leading to impaired muscle function and eventual paralysis and death of the target pest.
The synthetic strategy involves the conversion of this compound into a pyrazole carboxylic acid intermediate, which is then coupled with an appropriately substituted anthranilamide to form the final diamide insecticide.
Synthetic Pathway to Chlorantraniliprole Intermediate
The overall transformation of this compound to the key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a multi-step process. A plausible and commonly referenced pathway involves the initial conversion of the aniline to a hydrazine derivative, followed by cyclocondensation and subsequent chemical modifications.
Experimental Protocols
Protocol 1: Synthesis of (3-Chloropyridin-2-yl)hydrazine
This protocol outlines the synthesis of a key hydrazine intermediate. While not directly starting from this compound, this represents a common method for generating the hydrazine moiety needed for the subsequent pyrazole ring formation.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (50%)
-
Ethoxyethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloropyridine in ethoxyethanol.
-
Add 50% hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of (3-chloropyridin-2-yl)hydrazine crystals.
-
Isolate the crystals by filtration, wash with a suitable solvent, and dry under vacuum.[1]
Protocol 2: Synthesis of Ethyl 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
This protocol describes the formation of the pyrazole ring system and subsequent functional group manipulations.
Materials:
-
(3-Chloropyridin-2-yl)hydrazine
-
Diethyl maleate
-
Sodium ethoxide
-
Acetic acid
-
POBr₃
-
Saturated sodium carbonate solution
-
Potassium persulfate
-
Acetonitrile
-
Sulfuric acid
Procedure:
Step 1: Condensation
-
React (3-chloropyridin-2-yl)hydrazine with diethyl maleate in the presence of sodium ethoxide under reflux.
-
After the reaction is complete, cool the mixture and adjust the pH to 5-6 with acetic acid to yield ethyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate.[1]
Step 2: Bromination
-
Treat the product from Step 1 with POBr₃.
-
After the reaction, adjust the pH to 8 with a saturated solution of Na₂CO₃ to obtain ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate.[1]
Step 3: Oxidation
-
Oxidize the product from Step 2 with potassium persulfate in acetonitrile in the presence of sulfuric acid to yield ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate.[1][2][3]
Protocol 3: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid
Materials:
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
-
Aqueous methanol
-
Concentrated hydrochloric acid
-
Isopropanol
Procedure:
-
Hydrolyze ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate in aqueous methanol.
-
After completion, pour the reaction mixture into ice water and neutralize with concentrated hydrochloric acid to a pH of 2.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from isopropanol to obtain pure 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1]
Quantitative Data
| Intermediate | Starting Material(s) | Key Reagents | Reported Yield | Purity | Reference |
| (3-Chloropyridin-2-yl)hydrazine | 2,3-Dichloropyridine, Hydrazine hydrate | Ethoxyethanol | Good | High | [1] |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate, H₂SO₄ | ~75-80% | - | [3] |
| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Aqueous methanol, HCl | >47% (overall) | >99.5% | [1] |
Visualized Workflows and Pathways
Caption: Synthetic pathway from this compound to Chlorantraniliprole.
Caption: Experimental workflow for the synthesis of the pyrazole carboxylic acid intermediate.
Other Potential Agrochemical Applications
While the synthesis of diamide insecticides is the most prominent application, the chemical scaffold of this compound suggests its potential use in the development of other classes of agrochemicals. The pyrazole ring system, readily accessible from aniline precursors, is a common feature in many fungicides and herbicides.[4] The unique substitution pattern of this compound can influence the biological activity and spectrum of the resulting compounds. Further research into the derivatization of this aniline could lead to the discovery of novel fungicides and herbicides.
Conclusion
This compound is a valuable and versatile intermediate in agrochemical synthesis. Its primary role in the production of the insecticide chlorantraniliprole highlights its importance in modern crop protection. The synthetic pathways, while multi-stepped, are well-established and provide access to complex and highly active agrochemical compounds. The protocols and data presented herein serve as a guide for researchers engaged in the synthesis and development of new agrochemical entities based on this important building block.
References
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic substitution of 3-Bromo-2,4-difluoroaniline, a versatile building block in modern organic synthesis. The strategic positioning of the bromine and fluorine atoms allows for selective functionalization, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of these notes is on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3]
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which are directly applicable to this compound. The data is compiled from literature precedents on similar substrates.
| Parameter | Condition | Notes |
| Catalyst | Palladium(0) or Palladium(II) precatalyst | e.g., Pd(dba)₂, Pd(OAc)₂ |
| Ligand | Bulky, electron-rich phosphine ligands | e.g., Xantphos, DavePhos, JohnPhos, tBuXPhos |
| Base | Inorganic or alkoxide base | e.g., K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃ |
| Solvent | Anhydrous, aprotic solvent | e.g., 1,4-Dioxane, Toluene, iPrOAc |
| Temperature | Room temperature to 110 °C | Optimization is often required. |
| Reaction Time | 30 minutes to 24 hours | Monitored by TLC or GC-MS. |
| Nucleophile | Primary or secondary amines, anilines, amides | Broad substrate scope.[1][2][4] |
| Catalyst Loading | 0.05 to 5 mol % | Lower loadings are desirable for process chemistry.[5] |
Experimental Protocols
This section provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Morpholine (or other desired amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol %), and Xantphos (0.02 mmol, 2 mol %).
-
Addition of Reagents: Add anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent and Nucleophile Addition: Add anhydrous 1,4-dioxane (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 2,4-difluoroaniline derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key aspects of the nucleophilic substitution of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: Derivatization of the Amino Group of 3-Bromo-2,4-difluoroaniline
Introduction
3-Bromo-2,4-difluoroaniline is a versatile chemical intermediate crucial in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive primary amino group, a bromine atom suitable for cross-coupling reactions, and two fluorine atoms, offers a unique platform for creating complex molecular architectures. The strategic incorporation of fluorine is a known method for modulating key drug properties such as lipophilicity, metabolic stability, and binding affinity, making derivatives of this compound highly valuable for drug discovery.[1]
Derivatization of the primary amino group is a fundamental strategy to introduce diverse functionalities and build upon the aniline scaffold. Common transformations include acylation, sulfonylation, and alkylation, each yielding products with distinct chemical properties and potential biological activities. These modifications are central to the synthesis of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[2] This document provides detailed protocols for the primary derivatization reactions of the amino group of this compound.
Key Derivatization Pathways
The primary amino group (-NH₂) of this compound is a nucleophilic site that can readily react with various electrophiles. The main derivatization pathways allow for the formation of amides, sulfonamides, and secondary or tertiary amines, significantly expanding the molecular diversity accessible from this starting material.
Caption: Key derivatization pathways for the amino group.
Data Presentation
The following table summarizes common derivatization reactions for the amino group of this compound. The reaction conditions and yields are based on established methodologies for analogous halogenated anilines and should serve as a guideline for optimization.[1][2]
| Derivatization Type | Reagent | Base / Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%)* |
| Acylation | Carboxylic Acid | DCC, DMAP | Dichloromethane (DCM) | 0 to 25 | 12 - 24 | 80 - 95 |
| Acylation | Acetyl Chloride | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 0 to 25 | 2 - 6 | 85 - 98 |
| Sulfonylation | Aryl Sulfonyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 to 25 | 6 - 12 | 75 - 90 |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ / NaH | Acetonitrile / DMF | 25 - 80 | 8 - 24 | 65 - 90 |
*Note: Yields are representative and may vary based on the specific substrate, reagent, and optimized reaction conditions.
Experimental Protocols
Protocol 1: Acylation (Amide Bond Formation) via Coupling Agent
This protocol describes the formation of an amide bond between this compound and a carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.2 eq).
-
Add anhydrous DCM to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Once cooled, add DCC (1.1 eq) portion-wise to the mixture. A white precipitate (dicyclohexylurea, DCU) will form.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a typical acylation experiment.
Protocol 2: Sulfonylation (Sulfonamide Formation)
This method is for the synthesis of sulfonamides from this compound and an aryl sulfonyl chloride.[2] Sulfonamides are a critical class of compounds in medicinal chemistry.[3]
Materials:
-
This compound (1.0 eq)
-
Aryl Sulfonyl Chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl Acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add the aryl sulfonyl chloride (1.05 eq) dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Alkylation with Alkyl Halide
This protocol details the N-alkylation of this compound using an alkyl halide and a base. The electron-withdrawing nature of the halogen atoms can decrease the nucleophilicity of the amino group, sometimes requiring stronger bases or higher temperatures.[1]
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, suspend the base (e.g., K₂CO₃, 2.0 eq) in anhydrous acetonitrile or DMF.
-
Add this compound (1.0 eq). If using NaH, add the aniline to the solvent first, cool to 0 °C, and then add NaH portion-wise.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat (e.g., 60-80 °C) and monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature. If NaH was used, carefully quench the excess with a few drops of isopropanol or water.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-alkylated product.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-2,4-difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4-difluoroaniline is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for diverse downstream chemical modifications, making it a valuable intermediate in drug discovery and development. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final active molecules. This document provides detailed application notes and protocols for the proposed large-scale synthesis of this compound, based on established chemical principles and analogous reactions reported in the literature.
Overview of Synthetic Strategies
The industrial-scale synthesis of this compound can be approached through several strategic routes. The most direct and economically viable method is the electrophilic bromination of commercially available 2,4-difluoroaniline. An alternative, multi-step approach involves the nitration of a suitable difluorobromo-benzene precursor, followed by reduction of the nitro group to the desired aniline.
Primary Synthetic Route: Electrophilic Bromination of 2,4-Difluoroaniline
This is the preferred industrial route due to its atom economy and procedural simplicity. The amino group of 2,4-difluoroaniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is already occupied by a fluorine atom, bromination is directed to one of the ortho positions. The fluorine atoms are deactivating, but the amino group's influence is dominant.
Caption: Proposed primary synthetic pathway for this compound.
Alternative Synthetic Route: Reduction of a Nitro Intermediate
This route offers regiochemical control but involves more steps. It starts with a brominated and fluorinated benzene derivative, which is then nitrated. The resulting nitro compound is subsequently reduced to the target aniline. This pathway can be advantageous if the starting materials are readily available or if specific isomer control is critical.
Caption: Alternative synthetic pathway via a nitro intermediate.
Detailed Experimental Protocols
The following protocols are designed for large-scale production and are based on analogous procedures for similar compounds. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.
Protocol for Electrophilic Bromination of 2,4-Difluoroaniline
This protocol is adapted from procedures for the bromination of similar anilines.
Materials and Equipment:
-
Glass-lined reactor with temperature control, mechanical stirrer, and addition funnel.
-
2,4-Difluoroaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Sodium sulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 2,4-difluoroaniline (1.0 eq) and the chosen solvent (e.g., acetonitrile). Cool the mixture to 0-5 °C with constant stirring.
-
Bromination: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in the same solvent to the reactor over a period of 2-4 hours, maintaining the internal temperature below 10 °C. If using bromine, add it dropwise with extreme caution due to its corrosive and toxic nature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium sulfite to quench any unreacted bromine or NBS.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
If using a water-miscible solvent like acetonitrile, remove it under reduced pressure. If using a water-immiscible solvent like dichloromethane, separate the organic layer.
-
Extract the aqueous layer with the chosen organic solvent (e.g., DCM) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a high-purity product.
-
Data Presentation
The following table summarizes expected quantitative data for the proposed large-scale synthesis based on typical yields and purities for analogous reactions.
| Parameter | Electrophilic Bromination (Proposed) |
| Starting Material | 2,4-Difluoroaniline |
| Key Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-95% |
| Purity (Post-distillation) | >99% (by HPLC) |
| Scale | Multi-kilogram |
Safety and Handling
-
2,4-Difluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Handle in a fume hood with appropriate gloves and eye protection.
-
Bromine: Highly corrosive and toxic. Causes severe burns. Handle with extreme caution in a well-ventilated area, using appropriate respiratory protection and protective clothing.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid contact with skin and eyes.
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional and governmental safety regulations.
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be readily converted to other functional groups via reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures. The fluorine atoms often contribute to improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding to target proteins.
Conclusion
The large-scale synthesis of this compound is most effectively achieved through the electrophilic bromination of 2,4-difluoroaniline. This method is proposed to be high-yielding, scalable, and economically viable for industrial production. The resulting product is a versatile intermediate for the development of new pharmaceuticals and other specialty chemicals. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field.
Application Notes and Protocols: 3-Bromo-2,4-difluoroaniline as a Privileged Fragment in Drug Discovery
Introduction: The Strategic Value of 3-Bromo-2,4-difluoroaniline in Medicinal Chemistry
In the intricate world of modern drug discovery, the selection of starting materials and molecular building blocks is a critical determinant of success. This compound (CAS: 103977-79-3) has emerged as a pivotal intermediate, offering a unique convergence of chemical reactivity and desirable physicochemical properties that make it an exceptionally versatile tool for medicinal chemists. This halogenated aniline derivative provides a robust scaffold upon which complex molecular architectures with specific biological activities can be assembled.
Its strategic importance stems from three key features:
-
A Handle for Elaboration: The bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the efficient and predictable formation of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of diverse chemical space.
-
The Fluorine Advantage: The strategic placement of two fluorine atoms on the aniline ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Fluorine substitution can modulate lipophilicity, improve metabolic stability by blocking sites of oxidative metabolism, and increase binding affinity with target proteins through favorable electrostatic interactions.[1]
-
A Nucleophilic Core: The aniline moiety provides a nucleophilic center and a hydrogen bond donor, which can be crucial for target engagement or can be used for further derivatization to build out the molecular structure.
This combination of features makes this compound an ideal fragment for use in fragment-based drug discovery (FBDD) and a key building block in the synthesis of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[2][3]
Physicochemical Properties for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery relies on identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like leads. This compound possesses physicochemical properties that align well with the principles of FBDD.
| Property | Value | Source |
| CAS Number | 103977-79-3 | --INVALID-LINK--[4] |
| Molecular Formula | C₆H₄BrF₂N | --INVALID-LINK--[4] |
| Molecular Weight | 208.00 g/mol | --INVALID-LINK--[4] |
| XLogP3-AA (Lipophilicity) | 2.1 | --INVALID-LINK--[4] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | --INVALID-LINK--[4] |
| Hydrogen Bond Acceptors | 1 (from the Nitrogen atom) | --INVALID-LINK--[4] |
| Heavy Atom Count | 10 | --INVALID-LINK--[4] |
These properties, particularly a molecular weight under 300 g/mol and a calculated logP that balances solubility and permeability, make it an excellent candidate for inclusion in fragment screening libraries.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Application Focus: Synthesis of Protein Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, they are a major focus of drug discovery efforts. The scaffold of this compound is particularly well-suited for the synthesis of kinase inhibitors. For instance, the MEK1/2 inhibitor Trametinib, used in the treatment of melanoma, contains a structurally related 2-fluoro-4-iodoaniline moiety, highlighting the value of this substitution pattern for targeting the MAPK/ERK pathway.[5][6] The this compound core can be used to generate novel analogues of such inhibitors, where the bromine atom allows for the introduction of various side chains to probe the kinase active site and enhance potency and selectivity.[7]
The general strategy involves using the aniline nitrogen to form a key interaction within the hinge region of the kinase ATP-binding pocket, while the bromine is replaced via cross-coupling to extend the molecule into other regions of the active site to pick up additional interactions.
Caption: Synthetic strategy for kinase inhibitors using the title fragment.
Protocols for Key Synthetic Transformations
The true utility of this compound is realized through its application in robust and versatile cross-coupling reactions. Below are detailed, field-tested protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, adapted for this specific substrate.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[8] This protocol provides a reliable method for coupling this compound with a variety of aryl and heteroaryl boronic acids.
Rationale for Component Selection:
-
Catalyst: A palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling electron-deficient aryl bromides.[9] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base like K₃PO₄ is used to activate the boronic acid for transmetalation without causing unwanted side reactions.[9]
-
Solvent: A mixture of an aprotic polar solvent like 1,4-dioxane and water is commonly used. Water is essential for dissolving the base and facilitating the catalytic cycle.[9]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[11][12] This protocol describes the coupling of this compound with a secondary amine.
Rationale for Component Selection:
-
Catalyst System: A pre-catalyst system or generating the active Pd(0) species in situ from Pd(OAc)₂ with a suitable ligand is common.[11] Bulky, electron-rich biaryl phosphine ligands like RuPhos are excellent for coupling anilines.[13]
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent quenching of the strong base and interference with the catalyst.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Inert Atmosphere: Seal the vial and remove from the glovebox. If not using a glovebox, seal the vessel and purge thoroughly with an inert gas.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. Reactions are typically complete in 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate.
-
Extraction and Purification: Perform a standard aqueous work-up and purification by flash column chromatography as described in the Suzuki-Miyaura protocol to isolate the desired arylamine product.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Conclusion
This compound stands out as a high-value building block for modern drug discovery. Its unique combination of a synthetically versatile bromine handle, drug-property enhancing fluorine atoms, and a nucleophilic aniline core makes it an ideal starting point for the synthesis of complex and biologically active molecules. The robust and well-established palladium-catalyzed cross-coupling protocols detailed herein provide researchers with reliable methods to leverage this fragment's full potential, particularly in the rapid elaboration of hits from fragment-based screens and the targeted synthesis of next-generation therapeutics like protein kinase inhibitors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-2,4-difluoroaniline
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-2,4-difluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound shows low or no conversion. What are the primary causes?
A1: Low or no conversion is a common issue that can stem from several factors, particularly with a substrate like this compound which has an electron-deficient ring and a potentially coordinating aniline group. Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. More critically, the aniline's amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Inappropriate Ligand Choice: The electronic properties of your substrate require a suitable ligand. Standard ligands like triphenylphosphine (PPh₃) may not be effective.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1]
-
Poor Reagent Quality or Anhydrous Conditions: The presence of water can lead to a side reaction called protodeboronation, where the boronic acid's C-B bond is cleaved, removing it from the catalytic cycle.[1] Ensure all solvents and reagents, especially the boronic acid and base, are strictly anhydrous.[1]
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere (Argon or Nitrogen) will lead to catalyst oxidation and deactivation.[1] It is critical to maintain inert conditions throughout the entire process.[1]
-
Incorrect Base: The base plays a critical role in the transmetalation step.[1] Weak bases may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required and must be anhydrous and finely ground.[1]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species that promotes this pathway.[1]
To minimize homocoupling:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure your glassware is flame- or oven-dried. Solvents must be thoroughly degassed, for example, by sparging with an inert gas for an extended period or using several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce the amount of Pd(II) species present that may initiate homocoupling.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
Q3: My starting material, this compound, appears to be decomposing. What could be the cause?
A3: Decomposition can occur under harsh reaction conditions.
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Base-Mediated Decomposition: While a base is necessary, some strong bases, especially in combination with high temperatures, can lead to decomposition of sensitive substrates. If you suspect this, screen different bases. For substrates with base-labile groups, milder bases like KF might be an option, though they can lead to slower reaction rates.[2][3]
-
High Temperatures: Extended reaction times at high temperatures can degrade starting materials and products. If your catalyst/ligand system is efficient, it may be possible to lower the reaction temperature.[4]
Q4: What are the best initial conditions to try for the Suzuki coupling of this compound?
A4: Given the substrate's properties, a good starting point would involve a modern catalyst system known for its high activity with challenging substrates.
-
Catalyst/Ligand: A preformed palladacycle or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos) is highly recommended.[1][5] These ligands are effective for coupling electron-deficient halides and can help overcome potential catalyst inhibition by the aniline group.[1]
-
Base: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are robust choices.[1][6]
-
Solvent: Anhydrous, degassed 1,4-dioxane or toluene, often with a small amount of water, are common solvent systems.[7][8]
Data Presentation: Catalyst & Ligand Selection
The selection of the catalyst and ligand is paramount for a successful coupling. While specific data for this compound is sparse in public literature, performance data from structurally similar or electronically challenging substrates can provide valuable guidance.
| Catalyst System | Ligand Type | Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | 94 | [5] |
| Pd₂(dba)₃ / SPhos | Buchwald-type | 2-Chlorotoluene | K₃PO₄ | Toluene | 100 | 1 | 98 | [5] |
| Pd(OAc)₂ / SPhos | Buchwald-type | 4-Bromobenzothiazole | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [8] |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5-(4-bromophenyl)-pyrimidine | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [8] |
| CataCXium A Pd G3 | Palladacycle | ortho-bromoaniline | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [9] |
Note: Yields are indicative and can vary based on the specific boronic acid, reaction scale, and precise conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a generalized procedure that can be adapted for the coupling of this compound with various boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Under the inert atmosphere, add the this compound, the boronic acid, the base, the palladium source, and the ligand to the flask.
-
Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent like water is used, it must also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent (e.g., 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[4][5]
Mandatory Visualizations
Troubleshooting Workflow for Suzuki Coupling
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-2,4-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-bromo-2,4-difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side reactions are hydrodehalogenation of the starting material to form 2,4-difluoroaniline and the formation of diarylamines. Due to the electron-deficient nature of the aryl halide, careful optimization of reaction conditions is crucial to minimize these pathways. Another potential, though less commonly reported, side reaction is defluorination under harsh basic conditions.
Q2: How does the choice of catalyst and ligand impact the reaction outcome?
A2: The selection of the palladium catalyst and phosphine ligand is critical for a successful amination of this electron-deficient substrate. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., XPhos, RuPhos), are often preferred. These ligands facilitate the reductive elimination step, which forms the desired C-N bond, and can suppress side reactions like hydrodehalogenation. The choice of a pre-formed palladium catalyst or generating the active Pd(0) species in situ can also affect reaction efficiency and should be considered based on the specific amine coupling partner.
Q3: Which bases are recommended for this reaction, and what are the potential complications?
A3: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, strong bases can promote the decomposition of base-sensitive functional groups on either coupling partner. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, especially for sensitive substrates, but often require higher reaction temperatures and longer reaction times, which can sometimes lead to an increase in side products.
Q4: What solvents are suitable for the amination of this compound?
A4: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly used solvents. The choice of solvent can influence the solubility of the reagents and the catalytic species, thereby affecting the reaction rate and outcome. It is crucial to use solvents with low water content to minimize the formation of palladium hydride species that lead to hydrodehalogenation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Impurities in reagents or solvent (e.g., water, oxygen). | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). 3. Gradually increase the reaction temperature in 10-20 °C increments. 4. Ensure all reagents are pure and solvents are anhydrous and degassed. Use Schlenk techniques or a glovebox. |
| Significant Hydrodehalogenation (Formation of 2,4-difluoroaniline) | 1. Presence of water or other protic impurities. 2. Inappropriate ligand choice. 3. Reaction temperature is too high. | 1. Rigorously dry all reagents and solvents. 2. Screen a panel of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Diarylamine Byproduct | 1. Reaction of the primary arylamine product with the starting aryl halide. | 1. Use a slight excess of the amine coupling partner (1.1-1.2 equivalents). 2. Monitor the reaction closely and stop it once the starting aryl halide is consumed. |
| Potential Defluorination | 1. Use of a very strong base in combination with high temperatures. | 1. If defluorination is suspected, consider using a milder base (e.g., Cs₂CO₃ or K₃PO₄) and optimize the temperature. |
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound. Note that optimization may be required for different amine coupling partners.
Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
To an oven-dried Schlenk tube are added Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, followed by this compound (1.0 mmol) and morpholine (1.2 mmol). The reaction mixture is heated to 100 °C and stirred until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Amination with a Primary Amine (e.g., n-Hexylamine)
A similar setup to Protocol 1 is used. A palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and a base such as LiHMDS (1.5 mmol) are added to a Schlenk tube under an inert atmosphere. Anhydrous THF (5 mL) is added, followed by this compound (1.0 mmol) and n-hexylamine (1.1 mmol). The reaction is stirred at 80 °C and monitored for completion. The workup and purification procedure is analogous to Protocol 1.
Visualizations
Logical Workflow for Troubleshooting
Caption: A flowchart outlining the logical steps for troubleshooting common issues in the Buchwald-Hartwig amination.
Catalytic Cycle and Common Side Reactions
Caption: The catalytic cycle for the Buchwald-Hartwig amination and the pathway to the hydrodehalogenation side product.
Technical Support Center: Synthesis of 3-Bromo-2,4-difluoroaniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for 3-Bromo-2,4-difluoroaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 2,4-difluoroaniline.
Q2: Which brominating agents are recommended for the synthesis of this compound?
For the selective synthesis of this compound, milder brominating agents are generally preferred to control regioselectivity and minimize the formation of poly-brominated byproducts. N-Bromosuccinimide (NBS) is a highly recommended reagent for this purpose as it is a solid, easier to handle than liquid bromine, and can offer higher selectivity under optimized conditions.
Q3: Why is achieving high regioselectivity for the 3-bromo isomer challenging?
The amino group (-NH₂) in 2,4-difluoroaniline is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. This means it directs incoming electrophiles (like Br+) to the positions ortho and para to itself. In the case of 2,4-difluoroaniline, the positions ortho to the amino group are positions 3 and 5, and the para position is position 6 (relative to the amino group, not standard IUPAC numbering). The fluorine atoms also influence the electron density of the aromatic ring. Direct bromination can therefore lead to a mixture of isomers, with the major product not necessarily being the desired 3-bromo isomer.
Q4: What are the most common side products in this reaction?
The primary side products are other constitutional isomers of monobromo-2,4-difluoroaniline and poly-brominated species, such as dibromo-2,4-difluoroaniline. The formation of these impurities reduces the yield of the desired product and complicates purification.
Q5: How can I minimize the formation of di- and poly-brominated impurities?
To minimize over-bromination, you should:
-
Use a controlled stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents).
-
Add the brominating agent slowly and in portions to the reaction mixture.
-
Maintain a low reaction temperature to decrease the reaction rate and improve selectivity.
Q6: What are the recommended purification methods for this compound?
Purification is typically achieved through a combination of techniques. After the reaction, a standard work-up involving quenching excess brominating agent, extraction, and washing is necessary. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient amount of brominating agent. | Increase the equivalents of the brominating agent slightly (e.g., from 1.0 to 1.1 eq.). |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or GC. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring for side product formation. | |
| Formation of a complex mixture of products | Reaction conditions are too harsh, leading to multiple side reactions. | Use a milder brominating agent (e.g., NBS instead of Br₂). Lower the reaction temperature. |
| Incorrect regioselectivity. | Experiment with different solvents to influence the regioselectivity of the bromination. Consider protecting the amino group as an acetanilide to modify its directing effect. | |
| Product loss during work-up and purification | The product is partially soluble in the aqueous phase. | Ensure the pH of the aqueous phase is adjusted to be basic before extraction to minimize the protonation of the aniline. |
| Inefficient extraction. | Increase the number of extractions with an appropriate organic solvent. | |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
High Impurity Profile
| Impurity Detected | Possible Cause | Suggested Solution |
| Dibromo-2,4-difluoroaniline | Excess brominating agent. | Use a strict 1.0 to 1.05 stoichiometry of the brominating agent. |
| High local concentration of brominating agent. | Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. | |
| High reaction temperature. | Maintain a low reaction temperature (e.g., 0 °C or below). | |
| Other monobromo-isomers | The reaction conditions favor the formation of other isomers. | Change the solvent to alter the polarity of the reaction medium, which can influence regioselectivity. Acetonitrile or DMF can favor para-bromination with NBS. |
| The directing effects of the substituents lead to a mixture of isomers. | Consider a multi-step synthesis involving protection of the amino group to alter the directing effects. | |
| Unreacted Starting Material | Incomplete reaction. | See "Low conversion of starting material" in the Low Reaction Yield table. |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound using NBS
This protocol is a suggested starting point based on general procedures for the bromination of anilines. Optimization may be required to achieve the desired yield and purity.
Materials:
-
2,4-Difluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (1.0 eq.) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq.) in small portions over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.
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Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the mixture. Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.
Technical Support Center: Purification of 3-Bromo-2,4-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-2,4-difluoroaniline. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: My crude this compound is a dark oil or solid. How can I decolorize it?
A2: Discoloration in halogenated anilines is often due to oxidized impurities. Treatment with activated carbon during recrystallization is a common and effective method for decolorization. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is heated briefly before hot filtration to remove the carbon and adsorbed impurities. Subsequent cooling should yield lighter-colored crystals. Alternatively, passing a solution of the crude product through a short plug of silica gel using a non-polar eluent can also remove colored impurities.[1]
Q3: What are the likely impurities in my crude this compound sample when synthesized from 2,4-difluoroaniline?
A3: When synthesizing this compound by direct bromination of 2,4-difluoroaniline, potential impurities include unreacted starting material (2,4-difluoroaniline) and di- or tri-brominated species. The formation of these byproducts can be minimized by controlling the stoichiometry of the brominating agent and the reaction temperature.
Q4: I am having trouble separating regioisomers. What is the most effective purification technique?
A4: The separation of regioisomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique for this purpose due to its high resolving power. Careful selection of the stationary phase and optimization of the mobile phase are crucial for achieving good separation.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution may be too dilute, or the wrong solvent was used.
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Solution:
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Try to concentrate the solution by evaporating some of the solvent.
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Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
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Add a seed crystal of pure this compound if available.
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If the compound remains oily, it may be necessary to "oil out" the product first, then redissolve the oil in a minimal amount of hot solvent and attempt recrystallization again.
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Re-evaluate the choice of solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures thereof) to find a suitable system.
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Issue 2: The purity of the product does not improve after recrystallization.
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Possible Cause: The impurities may have similar solubility properties to the desired product in the chosen solvent. The cooling process might be too rapid, trapping impurities within the crystals.
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Solution:
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Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation.
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Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
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Consider a second recrystallization step if the purity improves but is not yet satisfactory.
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Column Chromatography
Issue 1: Poor separation of the product from impurities.
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Possible Cause: The polarity of the mobile phase is not optimal. The column may be overloaded.
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Solution:
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Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.
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A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention on the column and may improve separation from less polar impurities.
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Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
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Reduce the amount of crude sample loaded onto the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.[1]
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Issue 2: Product tailing or streaking on the column.
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Possible Cause: Strong interaction between the basic aniline group and the acidic silica gel.
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Solution: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.5-2%). TEA will neutralize the acidic sites on the silica, allowing the aniline to elute more symmetrically.
Issue 3: The product does not elute from the column.
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Possible Cause: The mobile phase is not polar enough. The compound may have decomposed on the silica gel.
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Solution:
-
Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, a small percentage of a more polar solvent like methanol can be added.
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Test the stability of the compound on a silica TLC plate before running a column. If degradation is suspected, consider using a more neutral stationary phase like alumina.
-
Vacuum Distillation
Issue 1: The compound decomposes during distillation.
-
Possible Cause: The distillation temperature is too high.
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Solution:
-
Ensure a good vacuum is achieved to lower the boiling point of the aniline.
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For some anilines, decomposition can occur even under vacuum. Consider if distillation is the appropriate method or if other techniques like chromatography would be gentler.
-
Issue 2: The distilled product is still colored.
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Possible Cause: Co-distillation of colored impurities.
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Solution:
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Perform a preliminary purification step, such as passing the crude material through a plug of silica gel, before distillation.
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Ensure the distillation apparatus is clean and free of contaminants.
-
Experimental Protocols
Recrystallization of Crude this compound
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Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is soluble when hot and sparingly soluble when cold. Common solvents to test include ethanol, methanol, isopropanol, hexanes, and toluene, or mixtures thereof.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
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Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of Crude this compound
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is commonly used.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typical.
-
Determine the optimal solvent ratio by running TLC plates. A good starting point for TLC analysis is 10-20% ethyl acetate in hexanes. The ideal system should give the product an Rf value between 0.2 and 0.3.
-
To prevent tailing, add 1% triethylamine (TEA) to the final mobile phase mixture.[1]
-
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For "dry loading," dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis. A gradient elution, gradually increasing the percentage of the more polar solvent, can be effective.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Purification Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System: Ethanol/Water or Hexane/Ethyl Acetate mixtures are good starting points to test. | Colorless to light-colored crystalline solid. |
| Column Chromatography | Stationary Phase: Silica Gel | |
| Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting from 100% Hexane to 90:10 Hexane:Ethyl Acetate) + 1% Triethylamine. | Purified product with an expected Rf of ~0.3 in an appropriate solvent mixture. | |
| Vacuum Distillation | Pressure: As low as achievable to minimize boiling point. | Clear, colorless to pale yellow liquid distillate. |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Byproduct Formation in Reactions with 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation in chemical reactions involving 3-bromo-2,4-difluoroaniline. This valuable building block is frequently employed in the synthesis of pharmaceuticals and agrochemicals due to its unique reactive sites. However, its reactivity can also lead to the formation of undesired byproducts, impacting yield and purity. This guide will help you identify, mitigate, and troubleshoot these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile substrate primarily used in palladium-catalyzed cross-coupling reactions. The bromine atom readily participates in these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Buchwald-Hartwig Amination: To form arylamines.
-
Nucleophilic Aromatic Substitution (SNAr): Although less common for the bromine atom, the activated aromatic ring can undergo nucleophilic attack under certain conditions.
Q2: What are the most prevalent byproducts observed in these reactions?
A2: The primary byproducts encountered during reactions with this compound are typically:
-
Dehalogenated Product (2,4-difluoroaniline): This is a common byproduct in palladium-catalyzed reactions and can arise from premature termination of the catalytic cycle.
-
Homocoupling Products: This can be the homocoupling of the boronic acid reagent in Suzuki-Miyaura reactions or the homocoupling of this compound itself.
-
Protodeboronation Product (Arene from boronic acid): In Suzuki-Miyaura coupling, the boronic acid can be protonated and lost before transmetalation.
Q3: What factors generally influence the formation of these byproducts?
A3: Byproduct formation is highly sensitive to reaction conditions. Key factors include:
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand in palladium catalysts play a crucial role in minimizing side reactions.
-
Base: The type and strength of the base can significantly impact the reaction pathway and the prevalence of side reactions.
-
Solvent: The polarity and proticity of the solvent can influence catalyst stability and the rates of desired versus undesired reactions.
-
Temperature: Higher temperatures can sometimes promote side reactions like dehalogenation.
-
Purity of Reagents and Atmosphere: Traces of oxygen and moisture can lead to catalyst deactivation and promote homocoupling of boronic acids.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High levels of dehalogenated byproduct (2,4-difluoroaniline) | 1. Inefficient oxidative addition or reductive elimination. 2. Presence of a hydrogen source (e.g., solvent, water, or certain bases). 3. Use of a less robust catalyst system. | 1. Optimize the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands often suppress dehalogenation. 2. Use anhydrous solvents and reagents. Consider using a non-protic solvent. 3. Screen different palladium precatalysts and ligands to find a more stable system for your specific transformation. |
| Significant formation of boronic acid homocoupling product (in Suzuki-Miyaura reactions) | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. 3. Decomposition of the palladium catalyst. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Optimize the base and solvent to facilitate the transmetalation step. 3. Use a more stable palladium precatalyst or add a stabilizing ligand. |
| Low conversion of this compound | 1. Catalyst deactivation. 2. Sub-optimal reaction temperature. 3. Incorrect choice of base or solvent. | 1. Ensure all reagents and solvents are pure and free of catalyst poisons. 2. Perform a temperature screen to find the optimal reaction temperature. 3. Screen a variety of bases and solvents to improve reaction kinetics. |
| Formation of unidentified impurities | 1. Side reactions involving the aniline functional group. 2. Decomposition of starting materials or products under the reaction conditions. | 1. Consider protecting the aniline group if it is interfering with the desired reaction. 2. Analyze the reaction mixture at different time points to identify the onset of impurity formation and consider milder reaction conditions. |
Experimental Protocols
Below are representative experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with a Primary Amine
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide to a Schlenk flask.
-
In a separate flask, dissolve this compound, the primary amine, Pd₂(dba)₃, and XPhos in anhydrous, degassed toluene.
-
Add the solution of reactants and catalyst to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Troubleshooting Logic for High Dehalogenation
Caption: A decision tree for troubleshooting high levels of dehalogenation.
This technical support center provides a foundational understanding of byproduct formation in reactions with this compound. For specific and complex cases, further literature review and empirical optimization are always recommended.
Technical Support Center: Catalyst Poisoning in 3-Bromo-2,4-difluoroaniline Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the cross-coupling of 3-Bromo-2,4-difluoroaniline. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of a Buchwald-Hartwig amination of this compound?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst used in the cross-coupling reaction. This deactivation is caused by chemical substances, known as poisons, that bind to the active sites of the palladium catalyst, rendering them inactive.[1] For an electron-deficient substrate like this compound, which can already present challenges in cross-coupling reactions, catalyst poisoning can lead to significantly reduced or no yield of the desired product.
Q2: What are the most common sources of catalyst poisons in this reaction?
A2: Catalyst poisons can be introduced from various sources, including impurities in the starting materials, reagents, or solvents.[2] For palladium-catalyzed reactions, common poisons include:
-
Sulfur Compounds: Elemental sulfur, as well as organic and inorganic sulfur compounds, are potent poisons for palladium catalysts.[3]
-
Water and Oxygen: While some modern catalytic systems have a degree of tolerance, excess water or the presence of oxygen can lead to the formation of inactive palladium species.[4][5]
-
Nitrogen-Containing Compounds: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds can act as poisons by binding to the palladium catalyst.[1]
-
Phosphorus Compounds: While phosphine ligands are often essential for the reaction, certain phosphorus-containing impurities can deactivate the catalyst.[1]
Q3: Can the this compound substrate or the amine coupling partner poison the catalyst?
A3: Yes, under certain conditions, the substrates themselves can interfere with the catalyst. The nitrogen atom in this compound or other amine coupling partners can coordinate to the palladium center and potentially inhibit the catalytic cycle.[2] The electron-withdrawing fluorine atoms on the this compound also reduce the nucleophilicity of the aniline, which can slow down the reaction and make the catalyst more susceptible to deactivation over time.[6]
Q4: My reaction with a palladium(II) precatalyst like Pd(OAc)₂ is not reproducible. Why?
A4: Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. This reduction step can be inconsistent and is sensitive to impurities. Using a well-defined, air-stable Pd(0) precatalyst, such as a G3 or G4 Buchwald precatalyst, can lead to more reliable and reproducible results.
Troubleshooting Guides
Issue 1: The reaction shows low or no conversion of starting material.
This is a classic symptom of catalyst poisoning. The following steps can help identify and resolve the issue.
-
Question: Have all reagents and solvents been rigorously purified and dried?
-
Answer: Impurities in the starting materials or solvents are a common source of catalyst poisons.
-
Solution:
-
Purify liquid amines by passing them through a plug of activated alumina.
-
Recrystallize solid starting materials.
-
Use anhydrous, degassed solvents. Solvents should be sparged with an inert gas or subjected to several freeze-pump-thaw cycles.
-
-
-
Question: Was the reaction performed under strictly inert conditions?
-
Answer: Oxygen can deactivate the catalyst by oxidizing the palladium center or the phosphine ligands.
-
Solution:
-
Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Assemble the reaction in a glovebox or using Schlenk techniques.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Issue 2: The reaction starts but stalls before reaching completion.
This may indicate a slow-acting poison or gradual decomposition of the catalyst.
-
Question: Could trace amounts of water be impacting the reaction?
-
Answer: The effect of water in Buchwald-Hartwig reactions can be complex. In some cases, small amounts of water can be beneficial, while in others, it is detrimental.[4][5][7]
-
Solution: Conduct a controlled experiment to assess the impact of water. Run the reaction under strictly anhydrous conditions and compare it to a reaction with a known amount of added water (e.g., 1-4 equivalents).
-
-
Question: Is it possible that the phosphine ligand is degrading?
-
Answer: Bulky, electron-rich phosphine ligands, while crucial for catalytic activity, can be sensitive to air and temperature.
-
Solution:
-
Use a pre-catalyst to ensure a 1:1 palladium to ligand ratio, as excess ligand is not always beneficial.[8]
-
Consider screening different ligands. Some ligands may be more robust under your specific reaction conditions.
-
-
Data Presentation
The following tables summarize quantitative data on the effects of common poisons on palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Water Concentration on Buchwald-Hartwig Amination Yield
| Water Concentration (mol %) | Representative Yield (%) | Reference |
| 0 (Anhydrous) | 85 | [7] |
| 100 | 95 | [7] |
| 200 | 70 | [7] |
| 400 | 50 | [7] |
| Note: This data is illustrative and the optimal amount of water can be substrate and base dependent. |
Table 2: Impact of Sulfur Poison (Thiophene) on Suzuki Coupling Yield
| Poison (Thiophene) Concentration (ppm) | Reaction Yield (%) | Reference |
| 0 | 98 | [9] |
| 50 | 75 | [9] |
| 100 | 50 | [9] |
| 200 | <10 | [9] |
| Note: This data is from a Suzuki coupling and is intended to demonstrate the high sensitivity of palladium catalysts to sulfur poisons. |
Experimental Protocols
Protocol 1: Purification of Liquid Amines via Activated Alumina Plug
This protocol is designed to remove polar impurities from liquid amine coupling partners.
Materials:
-
Liquid amine
-
Activated alumina (neutral, Brockmann I)
-
Glass pipette or small chromatography column
-
Cotton or glass wool
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the pipette or column.
-
Add a 2-3 cm layer of activated alumina.
-
Pre-wet the alumina with the anhydrous, degassed solvent.
-
Carefully add the liquid amine to the top of the alumina.
-
Elute the amine with a minimal amount of the anhydrous, degassed solvent, collecting the purified amine in a Schlenk flask under an inert atmosphere.
-
The purified amine is now ready for use in the cross-coupling reaction.
Protocol 2: In Situ Diagnostic Experiment for Catalyst Poisoning
This protocol helps determine if catalyst poisoning is the cause of a failed reaction.
Materials:
-
All reagents for the cross-coupling reaction (this compound, amine, base, catalyst, ligand, solvent)
-
Two reaction vessels
-
Internal standard (e.g., dodecane)
Procedure:
-
Set up two identical reactions in a glovebox or using Schlenk techniques. Add all reagents, including the internal standard, to both vessels, but only add the catalyst and ligand to the first vessel (Reaction A).
-
Seal both vessels and begin heating and stirring.
-
Monitor the progress of Reaction A by GC or LC-MS.
-
If Reaction A stalls or shows low conversion after a reasonable time (e.g., 1-2 hours), add a second charge of catalyst and ligand to the second vessel (Reaction B) while it is at the reaction temperature.
-
Continue to monitor both reactions.
Interpretation:
-
If Reaction B shows a significant increase in product formation after the second catalyst addition while Reaction A remains stalled, it is a strong indication that a poison in one of the reagents or the solvent is deactivating the catalyst.
-
If Reaction B does not show a significant improvement, the issue may be related to the reaction conditions (e.g., temperature, base) or the inherent reactivity of the substrates.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar [semanticscholar.org]
- 5. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
improving regioselectivity in reactions of 3-Bromo-2,4-difluoroaniline
Welcome to the Technical Support Center for reactions involving 3-Bromo-2,4-difluoroaniline (CAS: 103977-79-3) . This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high regioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has several features that dictate its reactivity:
-
C-Br Bond: This is the most common reaction site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The Carbon-Bromine bond is significantly more reactive than Carbon-Fluorine bonds in the oxidative addition step of these catalytic cycles.[1]
-
Aromatic Ring: The ring can undergo Nucleophilic Aromatic Substitution (SNAr), typically at the carbon atoms bearing fluorine, if the ring is sufficiently activated by electron-withdrawing groups and strong nucleophiles are used.[2][3]
-
Amino Group (-NH₂): The amine is a nucleophile and a potent ortho-, para-directing activating group for any subsequent Electrophilic Aromatic Substitution (EAS) reactions. It can also be a site for N-alkylation or N-acylation.
Q2: Why is regioselectivity a concern for this molecule?
A2: Regioselectivity is crucial because of the multiple halogen substituents. While the C-Br bond is the primary site for cross-coupling, harsh conditions or improper catalyst selection can lead to side reactions. In Nucleophilic Aromatic Substitution (SNAr), selectivity between the C2-F and C4-F positions can be an issue, governed by the electronic stabilization of the intermediate Meisenheimer complex.[4] For subsequent substitutions on the ring, the powerful directing effect of the amino group will compete with the weaker directing effects of the halogens.
Q3: How do the electronic properties of the substituents influence reactivity?
A3: The substituents have competing electronic effects:
-
Amino (-NH₂): A strong activating group due to resonance (lone pair donation into the ring). It is an ortho-, para- director for electrophilic substitution.
-
Fluorine (-F): Strongly electron-withdrawing by induction but weakly electron-donating by resonance. It is a deactivating group overall but still directs electrophilic substitution to the ortho and para positions.
-
Bromine (-Br): Also deactivating and an ortho-, para- director for electrophilic substitution.
For palladium-catalyzed cross-coupling, the reaction occurs at the C-Br bond. For SNAr, the electron-withdrawing nature of the fluorine atoms makes the ring more susceptible to nucleophilic attack.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura coupling at the C-Br position of this compound, but the yield is consistently low. What are the likely causes and solutions?
Answer: Low yields in Suzuki couplings of electron-rich, sterically hindered substrates like this are common. Consider the following troubleshooting steps:
-
Problem: Inefficient Catalyst System.
-
Solution: The choice of ligand is critical. For ortho-substituted anilines, bulky, electron-rich phosphine ligands are often required to promote efficient reductive elimination. Screen different ligands such as SPhos, XPhos, or cataCXium® A.[5][6] The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) should be paired with the appropriate ligand.[7]
-
-
Problem: Ineffective Base or Solvent.
-
Solution: The base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging substrates. The solvent also plays a key role; while dioxane/water is common, screening solvents like 2-MeTHF or toluene may improve yield.[5]
-
-
Problem: Protodeborylation of Boronic Acid/Ester.
-
Solution: This side reaction consumes your coupling partner. Using boronic esters (e.g., pinacol esters) can improve stability.[7] Ensure your reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen), as oxygen can accelerate this side reaction.
-
-
Problem: Hydrodehalogenation (Replacement of -Br with -H).
-
Solution: This side reaction suggests that the catalytic cycle is being intercepted. This can sometimes be suppressed by changing the ligand, solvent, or lowering the reaction temperature.
-
Issue 2: Poor Selectivity or Side Products in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to substitute one of the fluorine atoms with a nucleophile (e.g., an alkoxide) but I am getting a mixture of products or reaction at the bromine. What's going wrong?
Answer: This is a classic regioselectivity challenge where SNAr and other pathways compete.
-
Problem: Competing Reaction at C-Br.
-
Solution: Your conditions might be inadvertently promoting a metal-catalyzed (e.g., palladium or copper) coupling reaction if trace metals are present. Ensure your glassware is scrupulously clean. The C-Br bond is generally not reactive in traditional SNAr.
-
-
Problem: Lack of Regioselectivity between C2-F and C4-F.
-
Solution: The regioselectivity is determined by which position can better stabilize the negative charge of the intermediate Meisenheimer complex. The C4-F is para to the activating -NH₂ group but ortho to the -Br. The C2-F is ortho to both -NH₂ and -Br. The directing effects are complex. To improve selectivity:
-
Lower the Temperature: This can favor the kinetically controlled product.
-
Change the Solvent: The polarity of the solvent (e.g., DMSO, DMF, THF) can influence the stability of the intermediates and thus the product ratio.
-
-
-
Problem: No Reaction.
-
Solution: The aniline ring, due to the strongly activating -NH₂ group, may not be electron-deficient enough for SNAr, despite the presence of three halogens. Protection of the amine as an amide (e.g., acetanilide) will make the ring more electron-poor and should facilitate the SNAr reaction.
-
Visual Guides and Workflows
Factors Influencing Regioselectivity
The outcome of reactions with this compound is a balance of several competing factors.
Caption: Key factors governing the regioselectivity and yield in reactions.
Troubleshooting Workflow for Cross-Coupling Reactions
Follow this logical workflow to diagnose and solve common issues in Suzuki-Miyaura or Buchwald-Hartwig reactions.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Quantitative Data
While specific data for this compound is sparse in the literature, the following tables provide representative data for the optimization of Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar ortho-bromoaniline substrates. These results serve as an excellent starting point for your own optimizations.
Table 1: Optimization of Suzuki-Miyaura Coupling on an Analogous ortho-Bromoaniline Substrate [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 11 |
| 2 | Pd(OAc)₂ (10) | SPhos (20) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 25 |
| 3 | CataCXium® A Pd G3 (10) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 78 |
| 4 | CataCXium® A Pd G3 (10) | - | K₂CO₃ (2) | 2-MeTHF | 90 | 95 |
| 5 | Pd₂(dba)₃ (5) | XPhos (20) | K₂CO₃ (2) | 2-MeTHF | 90 | <5 |
Note: Data adapted from a study on a different, but structurally relevant, ortho-bromoaniline substrate. Yields reflect the significant impact of catalyst, ligand, and solvent choice.
Table 2: Influence of Ligand and Amine on Buchwald-Hartwig Amination Yield [8][9]
| Entry | Pd Source (mol%) | Ligand (mol%) | Amine | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (10) | XPhos (10) | 4-Nitroaniline | KOt-Bu | Toluene | 95 |
| 2 | Pd(OAc)₂ (10) | XPhos (10) | 4-Methylaniline | KOt-Bu | Toluene | 85 |
| 3 | [Pd(allyl)Cl]₂ (2) | RuPhos (4) | Diphenylamine | NaOt-Bu | Toluene | 96 |
| 4 | [Pd(allyl)Cl]₂ (2) | t-BuBrettPhos (4) | Carbazole | NaOt-Bu | Toluene | 97 |
Note: Data adapted from studies on various aryl bromides, including bromo-estrone derivatives. The results highlight the effectiveness of bulky phosphine ligands like XPhos and RuPhos for coupling with different amines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for your specific boronic acid/ester.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., CataCXium® A Pd G3, 5-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane, or Toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adaptable for various primary or secondary amines.
-
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a flame-dried Schlenk flask.
-
Add the this compound and the solvent.
-
Add the amine (if liquid, via syringe; if solid, add with other solids).
-
Seal the flask and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. vapourtec.com [vapourtec.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion of 3-Bromo-2,4-difluoroaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for common issues encountered during synthetic reactions involving 3-Bromo-2,4-difluoroaniline, with a primary focus on addressing low conversion rates in cross-coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific challenges you may encounter when using this compound in your experiments.
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A1: Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors. This substrate is an electron-deficient aryl bromide due to the two fluorine atoms, which should favor the oxidative addition step in the catalytic cycle. However, other issues can arise.[1] Common problems include:
-
Inactive Catalyst: The Pd(0) active species may not be generated efficiently from the precatalyst, or the catalyst may have degraded.
-
Suboptimal Ligand Choice: The ligand choice is crucial for stabilizing the palladium center and facilitating reductive elimination. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often required.
-
Inappropriate Base: The base is critical for the transmetalation step. Its strength, solubility, and compatibility with the substrates and catalyst are key.
-
Reagent Quality: The boronic acid or ester can be a point of failure. They are susceptible to degradation through protodeboronation, especially electron-deficient ones.[2]
-
Inadequate Reaction Conditions: Issues such as insufficient temperature, short reaction time, or the presence of oxygen or moisture can significantly hinder the reaction.
Q2: How can I troubleshoot a low-yielding Suzuki-Miyaura reaction with this compound?
A2: A systematic approach is best for troubleshooting. Consider the following steps:
-
Verify Reagent and Solvent Quality:
-
Boronic Acid/Ester: Use fresh, high-purity boronic acid/ester. Consider using more stable boronic esters like pinacol esters to minimize protodeboronation.[2]
-
This compound: Ensure the purity of your starting material.
-
Solvents: Use anhydrous, degassed solvents. Oxygen can lead to catalyst deactivation.[2]
-
-
Optimize the Catalyst System:
-
Catalyst: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its quality. Consider using more robust, pre-formed Pd(0) sources or modern palladacycle precatalysts (e.g., Buchwald or PEPPSI-type catalysts).[1]
-
Ligand: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often improve yields.
-
-
Screen Reaction Parameters:
-
Base: Screen different bases. While stronger bases can promote the reaction, they might also accelerate side reactions. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3]
-
Solvent: The solvent can influence solubility and reaction kinetics. Common solvent systems include toluene/water, dioxane/water, or THF/water mixtures.[3]
-
Temperature: Gradually increase the reaction temperature if the reaction is sluggish. Temperatures between 80-110 °C are common for Suzuki couplings.[1]
-
-
Ensure an Inert Atmosphere:
-
Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4]
-
Q3: My Buchwald-Hartwig amination with this compound is giving a poor yield. What should I investigate?
A3: Low yields in Buchwald-Hartwig aminations with this substrate can be due to several factors, similar to Suzuki couplings. Key areas to investigate are:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and phosphine ligand. The combination needs to be effective for coupling an electron-deficient aryl bromide with your specific amine.
-
Base Selection: Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, LHMDS). The choice of base can be critical and substrate-dependent.
-
Steric Hindrance: The ortho-fluorine atom on this compound can introduce steric hindrance, potentially slowing down the reaction, especially with bulky amines.
-
Side Reactions: Besides the main reaction, side reactions like hydrodehalogenation (replacement of bromine with hydrogen) can reduce the yield.
Q4: What are some common side products in cross-coupling reactions with this compound?
A4: Common side products include:
-
Homocoupling Products: Formation of biaryl compounds from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This is often exacerbated by the presence of oxygen.[5]
-
Protodeboronation Product: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.[2]
-
Hydrodehalogenation Product: The bromine atom on this compound can be replaced by a hydrogen atom, leading to the formation of 2,4-difluoroaniline.
-
Products from Dehalogenation: In some cases, one of the fluorine atoms might be displaced, although this is less common under typical cross-coupling conditions.
Data Presentation
The following tables summarize typical reaction conditions for common cross-coupling reactions. Please note that optimal conditions can be substrate-specific and may require further screening.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.1-1.5 eq) | Purity is critical. Esters are generally more stable.[2] |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%), or Palladacycle (1-3 mol%) | Palladacycles with bulky ligands are often more effective for this substrate.[1] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos (1.1-1.2 eq relative to Pd) | Bulky, electron-rich ligands are recommended. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) | Choice of base can significantly impact yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 4:1 or 10:1 ratio) | Solvents must be degassed. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation.[4] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Amine | Primary or secondary amine (1.1-1.5 eq) | --- |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%) | Pre-catalysts are often preferred for their stability and activity. |
| Ligand | BINAP, Xantphos, Josiphos-type ligands (1.1-1.2 eq relative to Pd) | Ligand choice is critical and depends on the amine. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 eq) | Strong, non-nucleophilic bases are generally used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature | 80-120 °C | Reaction temperature may need optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining catalyst activity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the ligand if required.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6][7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., Xantphos, 0.022 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the solvent (e.g., toluene, 3 mL).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.[8]
Visualizations
Caption: Troubleshooting workflow for low conversion of this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Reactions Involving 3-Bromo-2,4-difluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2,4-difluoroaniline. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence its use in synthesis?
A1: this compound has three primary reactive sites that make it a versatile building block in organic synthesis.
-
The Amino Group (-NH₂): This group can readily undergo reactions such as acylation, alkylation, sulfonylation, and diazotization to form a wide range of derivatives.[1]
-
The Bromo Group (-Br): The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds.
-
The Aromatic Ring: The fluorine atoms are strongly electronegative, making the aromatic ring electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution (SNAr), typically by displacing one of the fluorine atoms.[2] Conversely, electrophilic aromatic substitution (EAS) is more challenging due to the deactivating nature of the halogens.[2][3]
Q2: What are the main safety considerations when handling this compound on a large scale?
A2: On a laboratory scale, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] When scaling up, these hazards are amplified. Key considerations include:
-
Containment: Use closed systems to minimize exposure to dust or fumes.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE, such as gloves, safety glasses, and respiratory protection, is used consistently.[5]
-
Exothermic Reactions: Be aware that many reactions, such as halogenations or nitrations, can be highly exothermic. Poor heat dissipation on a large scale can lead to runaway reactions.[6] Ensure reactors have adequate cooling capacity and temperature control.
-
Reagent Safety: Avoid using highly toxic or volatile reagents like liquid bromine at scale. Safer alternatives, such as N-bromosuccinimide (NBS), are preferable.[7]
Q3: How can I control regioselectivity during electrophilic aromatic substitution (EAS) on a related substituted aniline?
A3: Controlling regioselectivity in EAS reactions with substituted anilines is a common challenge.[3] The amino group is a strong ortho-, para-director, but under strongly acidic conditions, it can be protonated to form the meta-directing anilinium ion (-NH₃⁺).[3] To favor para-substitution and prevent side reactions, the amino group is often protected (e.g., as an acetanilide).[3][8] Key strategies to improve regioselectivity include:
-
Choice of Protecting Group: Using a bulky protecting group (e.g., pivaloyl) can sterically hinder the ortho positions, thus favoring para-substitution.[3]
-
Temperature Control: Running reactions at lower temperatures often favors the thermodynamically more stable para-isomer.[3]
-
Solvent Effects: The choice of solvent can significantly influence the ortho/para isomer ratio.[3]
Q4: What are the key challenges in purifying products derived from this compound at scale?
A4: Purification is a significant hurdle in scaling up. Common challenges include:
-
Removal of Catalysts: In cross-coupling reactions, removing residual palladium catalyst to meet regulatory limits for active pharmaceutical ingredients (APIs) is critical.
-
Separation of Isomers: Reactions with poor regioselectivity can lead to isomeric byproducts that are difficult to separate from the desired product due to similar physical properties.[3]
-
Byproduct Removal: Unreacted starting materials and byproducts from side reactions can complicate purification.[7] At scale, traditional column chromatography can be inefficient and costly.[9] Alternative methods like crystallization, distillation, or specialized techniques like supercritical fluid chromatography (SFC) may be necessary.[9]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Upon Scale-Up
Scenario: A Suzuki coupling reaction with this compound that provided an 85% yield in the lab (1g scale) is now yielding only 40-50% on a 1 kg scale.
Potential Causes & Solutions:
-
Cause 1: Inefficient Mixing. On a larger scale, mass and heat transfer become limiting factors. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, causing catalyst deactivation or side reactions.
-
Solution: Evaluate the reactor's agitation efficiency. Use overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine) to ensure homogeneity. Consider using a baffled reactor to improve mixing.
-
-
Cause 2: Catalyst Deactivation. The catalyst may be sensitive to air, moisture, or impurities that are present in larger quantities at scale (e.g., in lower-grade solvents or starting materials).
-
Solution: Ensure all reagents and solvents are rigorously degassed. Use higher-purity starting materials and solvents for the scaled-up reaction. A study on the large-scale synthesis of the related 3-bromo-2,5-difluoroaniline found that using excess heterogeneous base (K₃PO₄) was crucial to minimize catalyst deactivation.[10]
-
-
Cause 3: Poor Heat Transfer. Exothermic events during the reaction can be difficult to control at scale, leading to thermal degradation of the catalyst or products.
-
Solution: Ensure the reactor has sufficient cooling capacity. Consider slower, controlled addition of reagents to manage the reaction exotherm.
-
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Issue 2: Formation of Impurities During Halogenation
Scenario: Attempting to introduce an additional chlorine atom to an aniline derivative results in multiple products, including di- and tri-halogenated species and potential ring-cleavage products.[11][12]
Potential Causes & Solutions:
-
Cause 1: Over-activation of the Ring. The amino group strongly activates the aromatic ring, making it susceptible to multiple substitutions.
-
Cause 2: Harsh Reaction Conditions. High temperatures or highly reactive halogenating agents can lead to a loss of selectivity.
-
Cause 3: Aniline Oxidation. Anilines can be susceptible to oxidation, leading to colored impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Experimental Protocols (Adapted from Literature for Analogous Compounds)
Protocol 1: Large-Scale Pd-Catalyzed Monoamination (Adapted for this compound)
This protocol is adapted from a multi-kilogram synthesis of 3-bromo-2,5-difluoroaniline and should be optimized for the specific substrate.[10]
Caption: Telescoped workflow for C-N coupling and hydrolysis.
Methodology:
-
A suitable reactor is charged with Pd(dba)₂ (0.5 mol%), Xantphos (0.6 mol%), K₃PO₄ (4 equivalents), benzophenone imine (1.0 equivalent), and isopropyl acetate (iPrOAc).
-
This compound (1.1 equivalents) is added.
-
The vessel is purged with nitrogen and heated to 80°C, with stirring, for 18-24 hours.
-
The reaction is monitored by HPLC for completion.
-
Once complete, the mixture is cooled to 15-25°C.
-
Aqueous HCl is added to hydrolyze the imine intermediate, and the mixture is stirred for 1-3 hours.
-
The resulting product hydrochloride salt is then isolated via filtration.
Data Tables
Table 1: Comparison of Bromination Reagents for Scale-Up
This table is based on a study aiming to replace hazardous liquid bromine in a large-scale synthesis.[7]
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale-Up Considerations |
| Liquid Bromine | Acetic Acid | Room Temp | - | - | High Hazard: Volatile, toxic, corrosive. Difficult to handle at scale. |
| NBS | THF | 20 ± 5 | 5 | ~90% | Preferred: Solid, easier to handle, shorter reaction time, low cost.[7] |
| DBDMH | THF | Room Temp | 24 | ~85% | Solid, but longer reaction time than NBS. |
| PyBr₃ | Methanol | Reflux | >12 | ~80% | Solid, but requires heating and longer reaction times. More expensive. |
NBS: N-bromosuccinimide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; PyBr₃: Pyridinium tribromide; THF: Tetrahydrofuran.
Table 2: Effect of Catalyst Loading on a C-N Coupling Reaction
This data is from the development of a manufacturing process for 3-bromo-2,5-difluoroaniline, demonstrating the impact of process optimization.[10]
| Parameter | Initial Lab Scale | Optimized Pilot Scale |
| Catalyst | Pd(dba)₂ / Xantphos | Pd(dba)₂ / Xantphos |
| Catalyst Loading | 1.5 mol % | 0.5 mol % |
| Solvent | Toluene | iPrOAc |
| Process Steps | Two separate steps | Telescoped into one process |
| Scale | Grams | 100 kg batches |
| Outcome | Successful synthesis | Reduced cost, improved process safety and efficiency.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,6-difluoroaniline 98 67567-26-4 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Bromo-difluoroaniline Isomers in Key Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic incorporation of fluorine atoms and the versatile reactivity of the bromine substituent make bromo-difluoroaniline isomers valuable building blocks. The positional isomerism of the fluorine and bromine atoms on the aniline ring significantly influences the electron density and steric environment of the reaction centers, leading to distinct reactivity profiles. This guide provides a comparative overview of the reactivity of various bromo-difluoroaniline isomers in three critical synthetic transformations: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The information presented herein is curated from experimental data and established chemical principles to assist researchers in selecting the optimal isomer and reaction conditions for their synthetic endeavors.
General Reactivity Principles
The reactivity of bromo-difluoroaniline isomers is primarily governed by the electronic effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong electron-donating group, while the fluorine atoms (-F) are strongly electron-withdrawing through induction but weakly electron-donating through resonance. The bromine atom (-Br) is also an electron-withdrawing group via induction. These competing effects modulate the electron density at the carbon atoms of the benzene ring and the carbon-bromine bond, thereby influencing the rates and outcomes of different reactions.
-
Nucleophilic Aromatic Substitution (SNA r): This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, a fluorine atom is more likely to be substituted than bromine under typical SNA r conditions).[1][2][3] The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate.[1][2] Therefore, isomers with fluorine atoms ortho or para to other activating groups are expected to be more reactive.
-
Suzuki-Miyaura Coupling: The rate-determining step in the catalytic cycle of the Suzuki-Miyaura reaction is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[4] This step is generally facilitated by a more electron-deficient carbon center. Consequently, the presence of electron-withdrawing fluorine atoms on the ring is expected to enhance the reactivity of the C-Br bond towards oxidative addition.[5] The general reactivity trend for halogens in this coupling is I > Br > Cl.[6]
-
Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The choice of an appropriate palladium catalyst system, including the ligand, is critical for the reaction's success and can influence yield and reaction time.[7][8] Bulky, electron-rich ligands are often effective in promoting the key steps of the catalytic cycle.[7] The electronic nature of the bromo-difluoroaniline isomer will also play a role in the oxidative addition step.
Comparative Data and Experimental Protocols
Suzuki-Miyaura Coupling Data
| Bromo-difluoroaniline Isomer | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| ortho-bromoanilines (general) | Various boronic esters | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | Not Specified | up to 97 |
| 4-Bromo-2,6-diiodoaniline | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | High (selective at I) |
Note: The data for ortho-bromoanilines is from a study on a variety of substituted analogues and provides a general protocol.[9] For 4-bromo-2,6-diiodoaniline, the high reactivity of the C-I bond allows for selective coupling at the 2 and 6 positions under milder conditions, leaving the C-Br bond intact for subsequent transformations.[6][10]
Buchwald-Hartwig Amination Data
| Bromo-difluoroaniline Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2,5-difluoroaniline (from 1,3-dibromo-2,5-difluorobenzene) | Benzophenone imine | Pd(dba)₂ / Xantphos | K₃PO₄ | iPrOAc | 80 | 24 | High |
| Aryl bromides (general) | Secondary amines | TrixiePhos or XPhos / Pd precursor | t-BuOLi or Cs₂CO₃ | Toluene | Not Specified | Not Specified | >95 |
Note: The data for 3-bromo-2,5-difluoroaniline is derived from a large-scale synthesis where it was the target product of a mono-amination.[11] The general conditions for aryl bromides indicate that high yields are achievable with appropriate catalyst systems.[12]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for bromo-difluoroaniline isomers.
General Protocol for Suzuki-Miyaura Coupling of an ortho-Bromoaniline
Materials:
-
ortho-Bromoaniline substrate (0.5 mmol)
-
Boronic ester (0.75 mmol)
-
CataCXium A Pd G3 catalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
To an oven-dried vial, add the ortho-bromoaniline substrate, boronic ester, CataCXium A Pd G3 catalyst, and Cs₂CO₃.
-
Seal the vial and purge with an inert gas (e.g., nitrogen or argon).
-
Add 2-MeTHF via syringe.
-
Heat the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.
-
Add the aryl bromide and the amine.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Applications of 3-Bromo-2,4-difluoroaniline and 3-Chloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Halogenated anilines, in particular, are invaluable synthons for the construction of a wide array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of two closely related and synthetically versatile building blocks: 3-Bromo-2,4-difluoroaniline and 3-Chloro-2,4-difluoroaniline. The focus will be on their relative performance in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
Core Reactivity Principles: The Halogen's Impact
The primary differentiator in the synthetic utility of this compound and 3-Chloro-2,4-difluoroaniline lies in the inherent reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, a frequent rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.
The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, rendering this compound the more reactive coupling partner.[2] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields compared to its chloro-analogue.
Caption: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 3-Chloro-2,4-difluoroaniline |
| CAS Number | 103977-79-3[3] | 2613-34-5[4] |
| Molecular Formula | C₆H₄BrF₂N[3] | C₆H₄ClF₂N[4] |
| Molecular Weight | 208.00 g/mol [3] | 163.55 g/mol [4] |
| Appearance | Not specified in provided sources | Solid |
| Melting Point | Not specified in provided sources | Not specified in provided sources |
| Boiling Point | Not specified in provided sources | Not specified in provided sources |
| Calculated LogP | 2.1[3] | 2.1[4] |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide representative, though not directly comparative, experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound makes it a more amenable substrate for this transformation.
Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Data (Illustrative)
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 62[5] |
| 4-Chlorobenzonitrile | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 20[6] |
Note: The data presented is for analogous, not identical, substrates and is intended to illustrate the general reactivity trend. Direct comparison requires identical reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents. Again, the bromo- derivative is expected to be more reactive.
Representative Experimental Data (Illustrative)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine-D4 | Various amines | Pd₂(dba)₃ / Biarylphosphine ligand | NaOᵗBu or LiHMDS | Toluene or Dioxane | 80-110 | 4-24 | Moderate to High[7] |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5 mol%) / XPhos (3.0 mol%) | NaOᵗBu (2.0 equiv.) | Toluene | 100 | 18 | 85[8] |
Note: The data is for illustrative purposes, showing typical conditions and outcomes for related substrates.
Application in the Synthesis of Kinase Inhibitors
Both this compound and 3-Chloro-2,4-difluoroaniline are valuable precursors in the synthesis of quinazoline-based tyrosine kinase inhibitors, a class of targeted cancer therapeutics. For example, 3-Chloro-4-fluoroaniline is a key starting material in some synthetic routes to Gefitinib and Lapatinib.[3][4] The aniline nitrogen acts as a nucleophile to displace a leaving group on the quinazoline core, forming a crucial C-N bond.
Caption: General synthetic scheme for quinazoline-based kinase inhibitors.
The choice between the bromo and chloro derivatives in such a synthesis would depend on the subsequent reaction steps. If a cross-coupling reaction is planned for the halogen position, the bromo-derivative would be preferred for its higher reactivity. If the halogen is intended to remain in the final molecule or is to be removed via hydrodehalogenation, the more stable and less expensive chloro-derivative might be the more economical choice.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2 M Aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted for the less reactive aryl chlorides and may require specific, bulky phosphine ligands for optimal performance.
Materials:
-
3-Chloro-2,4-difluoroaniline (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOᵗBu to an oven-dried Schlenk flask.
-
Add toluene, followed by the amine and then 3-Chloro-2,4-difluoroaniline.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between this compound and 3-Chloro-2,4-difluoroaniline is a strategic one, dictated by the intended synthetic route and economic considerations.
-
This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions, often allowing for milder conditions and potentially higher yields. It is the preferred choice when the halogen is to be used as a handle for C-C or C-heteroatom bond formation.
-
3-Chloro-2,4-difluoroaniline is a more stable and generally less expensive starting material. While its lower reactivity in cross-coupling reactions necessitates more robust catalytic systems and potentially more forcing conditions, advances in ligand design have made it a viable and economically attractive option, particularly for large-scale synthesis where the halogen is not the reactive site for subsequent cross-coupling.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge, including the desired reaction scale, cost constraints, and the need for subsequent functionalization at the halogenated position.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. ukm.my [ukm.my]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Untapped Potential of 3-Bromo-2,4-difluoroaniline in Kinase Inhibitor Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating the pharmacological properties of drug candidates. The unique electronic and steric characteristics of halogens can significantly influence binding affinity, metabolic stability, and pharmacokinetic profiles. 3-Bromo-2,4-difluoroaniline has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex bioactive molecules.[1] Its trifunctional nature—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and two fluorine atoms that can alter the electronic properties of the aromatic ring—makes it an attractive starting material for the synthesis of novel therapeutics, particularly in the realm of oncology.
This guide provides a comparative overview of the potential biological activities of compounds derived from this compound, with a focus on their prospective role as kinase inhibitors. While specific biological data for direct derivatives of this compound are not extensively reported in publicly accessible literature, a wealth of information on structurally analogous compounds, particularly anilinopyrimidine-based kinase inhibitors, allows for a robust comparative analysis. This guide will delve into the structure-activity relationships (SAR) of these analogs, present detailed experimental protocols for key biological assays, and visualize relevant signaling pathways and workflows to provide a comprehensive resource for researchers in the field.
The Landscape of Anilino-pyrimidines as Kinase Inhibitors
Many potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature an anilino-pyrimidine core. The aniline moiety often serves as a key interaction point within the ATP-binding pocket of the kinase. The substitution pattern on this aniline ring is critical for modulating potency and selectivity.[2][3] Halogenation, in particular, has been shown to significantly impact the inhibitory activity of these compounds.[4]
Structure-Activity Relationship (SAR) Insights
Studies on various anilino-pyrimidine and related heterocyclic kinase inhibitors provide valuable insights into the potential role of the 3-bromo-2,4-difluoroanilino moiety:
-
Halogenation and Potency: The presence and position of halogen atoms on the aniline ring can dramatically influence inhibitory potency. For instance, in a series of 4-anilinoquinazoline EGFR inhibitors, halogen substitution at the 3'-position of the aniline ring was found to impact drug potency, with chloro and bromo substitutions often yielding highly potent compounds.[4] This suggests that the 3-bromo substituent in this compound could contribute favorably to the binding affinity of its derivatives.
-
Fluorine Substituents: The fluorine atoms at the 2- and 4-positions can enhance binding affinity through various non-covalent interactions and can also improve metabolic stability by blocking potential sites of metabolism.[1]
-
Dual Kinase Inhibition: The anilinopyrimidine scaffold has been successfully utilized to develop dual inhibitors targeting multiple kinases, such as c-Met and VEGFR-2, or Aurora A and VEGF-R.[2][3] This highlights the potential for derivatives of this compound to be developed as multi-targeted agents, a strategy of growing importance in cancer therapy.
Comparative Biological Activity of Analogous Compounds
To illustrate the potential of compounds derived from this compound, this section presents biological activity data for structurally related anilino-pyrimidine and other heterocyclic kinase inhibitors. The data is presented in tabular format to facilitate easy comparison.
| Compound Class | Target Kinase(s) | Key Structural Features | IC₅₀ (nM) | Cell Line(s) | Reference |
| Anilinopyrimidines | c-Met, VEGFR-2 | Cyclopropane-1,1-dicarboxamide moiety | 8.8 (c-Met), 16 (VEGFR-2) | MKN-45, EBC-1 | [3] |
| Dianilinopyrimidines | EGFR | 4-(3-fluorobenzamido)phenylamino group | 560 (A549), 2460 (PC-3), 2210 (HepG2) | A549, PC-3, HepG2 | [5] |
| 7-Aryl-2-anilino-pyrrolopyrimidines | Mer, Axl | Aniline moiety | 2 (Mer), 16 (Axl) | Not specified | [1] |
| Thieno[2,3-d]pyrimidines | EGFR (WT & T790M) | 4-Anilino substitution | 37.5 (WT), 148.9 (T790M) | MCF-7, A549 | [2] |
| Anilinopyrimidines | Aurora A, VEGF-R2/3 | Benzazepin-2-one fusion | Single-digit µM range | Various | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activity of potential kinase inhibitors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A common method involves a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol (Luminescence-Based):
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase enzyme, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the kinase activity. In a luminescence-based assay, this involves adding a reagent that converts the ADP produced to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context and methodologies, the following diagrams are provided.
Caption: EGFR Signaling Pathway.
Caption: Drug Discovery Workflow.
Conclusion
This compound stands as a promising and versatile starting material for the synthesis of novel, biologically active compounds. While direct experimental data on its derivatives are currently limited in the public domain, the extensive research on analogous halogenated anilinopyrimidines strongly suggests their potential as potent kinase inhibitors, particularly in the context of cancer therapy. The structure-activity relationships gleaned from these analogs provide a rational basis for the design of new chemical entities. The detailed experimental protocols and visualized workflows presented in this guide offer a practical framework for researchers to synthesize and evaluate the biological activity of compounds derived from this compound and its analogs, paving the way for the discovery of next-generation therapeutics.
References
- 1. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability and Synthetic Utility of 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of a stable and versatile synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and success of a multi-step synthetic campaign. 3-Bromo-2,4-difluoroaniline has emerged as a valuable building block, offering a unique constellation of reactive sites and electronic properties. This guide provides an in-depth validation of this compound as a stable synthetic intermediate, presenting a comparative analysis of its performance against relevant alternatives, supported by detailed experimental protocols.
The Strategic Advantage of this compound in Synthesis
This compound is a trifunctional arene that provides chemists with a powerful toolkit for molecular elaboration. The strategic placement of the bromine and fluorine atoms, in conjunction with the amino group, imparts a nuanced reactivity profile that can be selectively exploited.
-
The Bromine Handle for Cross-Coupling: The bromine atom serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.
-
Fluorine's Influence on Physicochemical Properties: The two fluorine substituents exert a strong electron-withdrawing inductive effect, which modulates the reactivity of the aromatic ring and the basicity of the aniline nitrogen.[1] In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).
This unique combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring its stability during storage and handling.
| Property | Value | Source |
| CAS Number | 103977-79-3 | [3] |
| Molecular Formula | C₆H₄BrF₂N | [3] |
| Molecular Weight | 208.01 g/mol | [3] |
| Appearance | Solid | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Validation of Stability: A Forced Degradation Study Protocol
To rigorously assess the stability of this compound, a series of forced degradation studies are essential.[4] These studies expose the compound to harsh conditions to identify potential degradation pathways and establish its intrinsic stability.[5]
Experimental Workflow for Stability Assessment
The following diagram outlines a comprehensive workflow for evaluating the stability of this compound under various stress conditions.
Caption: Workflow for forced degradation studies of this compound.
Detailed Experimental Protocols
A robust stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Acidic Hydrolysis: A solution of this compound in acetonitrile is diluted with 0.1 M HCl and incubated at 50°C.
-
Basic Hydrolysis: A solution of the compound in acetonitrile is diluted with 0.1 M NaOH and incubated at 50°C.
-
Oxidative Degradation: The compound is treated with a 3% solution of hydrogen peroxide at room temperature.
-
Photolytic Degradation: A solution of the compound is exposed to UV light (254 nm) in a photostability chamber. A control sample is kept in the dark.
-
Thermal Degradation: The solid compound is kept in an oven at 80°C.
Comparative Analysis with Alternative Intermediates
The choice of a synthetic intermediate is often a balance between stability, reactivity, and cost. Here, we compare this compound with two common alternatives: 4-Bromo-2,6-difluoroaniline and 2,4-difluoroaniline.
| Feature | This compound | 4-Bromo-2,6-difluoroaniline | 2,4-Difluoroaniline |
| CAS Number | 103977-79-3 | 67567-26-4 | 367-25-9 |
| Key Reactive Sites | C3-Br, C2-F, C4-F, -NH₂ | C4-Br, C2-F, C6-F, -NH₂ | C2-F, C4-F, -NH₂ |
| Synthetic Utility | Versatile for cross-coupling at C3 and further derivatization. Fluorine atoms influence reactivity and final product properties. | Bromine at the para position is highly activated for cross-coupling. Steric hindrance from ortho-fluorines can influence reactivity.[7] | Lacks a bromine handle for cross-coupling, primarily used for reactions involving the amino group and electrophilic aromatic substitution.[8] |
| Predicted Stability | Generally stable under standard conditions. The electron-withdrawing fluorine atoms may influence the stability of the C-Br bond. | Similar stability profile to the 3-bromo isomer. The symmetric substitution pattern might influence crystal packing and solid-state stability. | Anilines are susceptible to oxidation.[9] The absence of bromine may slightly alter its photolytic stability compared to its bromo-derivatives. |
Rationale for Choosing this compound
While 4-Bromo-2,6-difluoroaniline is a viable alternative for introducing a bromo-difluorophenyl moiety, the steric hindrance from the two ortho-fluorine atoms can sometimes impede reactions at the amino group. This compound, with only one ortho-fluorine, offers a more sterically accessible amino group, potentially leading to higher yields and faster reaction rates in certain transformations.
Compared to 2,4-difluoroaniline, the presence of the bromine atom in this compound is a significant advantage, providing a crucial site for palladium-catalyzed cross-coupling reactions, which are indispensable in modern drug discovery for building molecular complexity.
Conclusion
This compound stands out as a robust and versatile synthetic intermediate. Its unique substitution pattern allows for selective transformations at multiple positions, making it a valuable tool for the synthesis of complex pharmaceutical and agrochemical targets. While all halogenated anilines require careful handling and storage to prevent degradation, forced degradation studies provide the necessary framework to understand and mitigate these stability concerns. The strategic advantages offered by the combination of a bromine handle for cross-coupling and the beneficial electronic effects of the fluorine substituents often make this compound the intermediate of choice for researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pcbiochemres.com [pcbiochemres.com]
Comparative Analysis of Catalysts for 3-Bromo-2,4-difluoroaniline Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The strategic incorporation of fluorinated motifs, such as the 2,4-difluoroaniline scaffold, is of particular interest due to the profound impact of fluorine on the physicochemical and biological properties of molecules, including metabolic stability and binding affinity.[1] 3-Bromo-2,4-difluoroaniline serves as a versatile building block in this context, with its bromine atom providing a reactive handle for a variety of cross-coupling reactions. This guide provides a comparative analysis of different catalytic systems for the coupling of this compound, focusing on palladium- and copper-catalyzed methodologies.
This analysis summarizes key quantitative data from the literature to facilitate the selection of optimal reaction conditions. Detailed experimental protocols for representative reactions are also provided.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a powerful and widely adopted method for the formation of C-N bonds.[2] The reaction's broad substrate scope and functional group tolerance make it a go-to strategy for the synthesis of arylamines.[2] For the coupling of this compound with various amines, several palladium-based catalytic systems have been investigated. A particularly relevant study on the large-scale synthesis of the structurally similar 3-bromo-2,5-difluoroaniline highlights the effectiveness of a low-loading palladium catalyst.[3][4]
Table 1: Comparative Performance of Catalysts for Buchwald-Hartwig Amination of this compound Analogues
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | i-PrOAc | 80 | 24 | >95% | For 1,3-dibromo-2,5-difluorobenzene with benzophenone imine.[3][4] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 10 | Good to Excellent | For 2-bromo-13α-estrone 3-methyl ether with anilines. |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene | 100 | 18 | 85% | For 3-bromoselenophene with anilines.[5] |
Note: Data for the exact substrate this compound is limited in the reviewed literature; however, the data for analogous compounds provides a strong predictive basis for catalyst selection.
Experimental Workflow: Generalized Buchwald-Hartwig Amination
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura, Heck, and Sonogashira Reactions
Palladium catalysts are also paramount for the formation of C-C bonds, with the Suzuki-Miyaura, Heck, and Sonogashira reactions being the most prominent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used for the synthesis of biaryls and other conjugated systems.[6][7][8] The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids.[8]
Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromoanilines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60% | 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid.[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 2 | 98% | 3-bromoselenophene with phenylboronic acid.[5] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80-120 | - | 73% | 2-Bromo-4-methylpyridine with 3-thienylboronic acid.[10] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is particularly useful for the synthesis of stilbenes and other vinylarenes.
Table 3: Catalyst Performance in Heck Reactions of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd@MOF-NH₂ | - | K₂CO₃ | DMF | 120 | 12-15 | >80% | Bromobenzenes with various alkenes. |
| Pd(OAc)₂ | (o-MeOPh)₃P | - | - | - | - | Very Good | Aryl bromides with arylboronic acids (for comparison).[12] |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2][13]
Table 4: Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ | - | CuI | Et₃N | THF | 65 | 4 | 88% | 3-Bromothiophene with phenylacetylene.[5] |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96% | 2-Amino-3-bromopyridines with terminal alkynes.[14] |
| [DTBNpP]Pd(crotyl)Cl | - | - | TMP | DMSO | rt - 60 | 0.5-18 | up to 97% | Aryl bromides with alkynes (copper-free).[15] |
Copper-Catalyzed C-N and C-O Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N and C-O bonds using a copper catalyst.[16][17] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have led to milder and more efficient protocols.[18]
Table 5: Catalyst Systems for Ullmann-type Coupling Reactions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Type |
| CuI | 6-hydroxy picolinohydrazide | - | - | 100 | - | Good | (Hetero)aryl chlorides with anilines.[16] |
| CuFe₂O₄ | - | Cs₂CO₃ | DMF | 130 | - | Moderate to Good | Aryl iodides with phenols.[3] |
| Cu-NPs | - | Cs₂CO₃ | DMF | 120 | - | 65-92% | Aryl halides with phenols.[3] |
Detailed Experimental Protocols
Representative Buchwald-Hartwig Amination Protocol
This protocol is adapted from the successful large-scale synthesis of a related difluoroaniline derivative.[3][4]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the amine, potassium phosphate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure that can be adapted for the coupling of this compound.[10]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL), degassed
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with argon (repeat three times).
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (as monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Representative Sonogashira Coupling Protocol
This protocol is based on a general and efficient method for the Sonogashira coupling of aryl bromides.[14]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂; 0.025 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃; 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI; 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2 mL)
-
Anhydrous DMF (3 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add the anhydrous DMF and stir for 10 minutes.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagram for a Generic Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The catalytic coupling of this compound is a versatile strategy for the synthesis of complex fluorinated molecules. Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer mild conditions and high efficiencies with a variety of commercially available catalysts and ligands. For C(sp)-C(sp²) bond formation, the Sonogashira coupling remains a highly effective method. While traditionally requiring harsher conditions, modern Ullmann-type reactions with copper catalysts provide a valuable alternative, especially for C-O bond formation. The selection of the optimal catalyst system will depend on the specific nucleophile, desired scale, and economic considerations. The data and protocols presented in this guide serve as a valuable starting point for the development of efficient and robust synthetic routes to novel 2,4-difluoroaniline derivatives.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 3-Bromo-2,4-difluoroaniline and Its Isomeric Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Bromo-2,4-difluoroaniline and its isomers. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the spectroscopic characteristics of this and related compounds is crucial for structure elucidation and quality control.[1] The strategic placement of bromine and fluorine atoms on the aniline ring offers unique reactive sites and modulates the electronic properties of the molecule, making these compounds versatile building blocks in organic synthesis.
This guide summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its isomeric derivatives. Detailed experimental protocols for these analytical techniques are also provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its commercially available isomers. Direct experimental data for this compound is limited in publicly accessible databases; therefore, data for closely related isomers are presented for a comprehensive comparison.
Table 1: ¹H NMR Spectroscopic Data of Bromo-difluoroaniline Isomers
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | Solvent |
| 2-Bromo-4,6-difluoroaniline | 7.01 (td, J = 8.8, 2.0 Hz, 1H), 6.79 (ddd, J = 10.4, 2.4, 2.0 Hz, 1H) | 3.90 (br s, 2H) | CDCl₃ |
| 4-Bromo-2,6-difluoroaniline | 7.15 (d, J = 7.6 Hz, 2H) | 3.95 (br s, 2H) | CDCl₃ |
| 5-Bromo-2,4-difluoroaniline | H-3: 7.35 (t, J=8.0 Hz), H-6: 7.20 (t, J=8.0 Hz) | Not specified | Acidic D₂O[1] |
Table 2: ¹³C NMR Spectroscopic Data of Bromo-difluoroaniline Isomers
| Compound | Aromatic Carbons (δ, ppm) | Solvent |
| 2-Bromo-4-fluoroaniline | 110.2 (d, J=4.0 Hz), 116.0 (d, J=22.0 Hz), 118.0 (d, J=8.0 Hz), 121.1 (d, J=4.0 Hz), 142.1, 157.0 (d, J=240.0 Hz) | Not specified |
| 4-Bromo-2,6-difluoroaniline | 104.9 (t, J=28.0 Hz), 114.5, 131.0 (t, J=10.0 Hz), 158.0 (dd, J=245.0, 7.0 Hz) | Not specified |
Table 3: IR Spectroscopic Data of Bromo-difluoroaniline Isomers
| Compound | N-H Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | C-Br Stretching (cm⁻¹) |
| 2-Bromo-3,4-difluoroaniline | ~3400, ~3300 | ~1300 | ~1200, ~1100 | ~600 |
| 4-Bromo-2,6-difluoroaniline | ~3500, ~3400 | ~1320 | ~1250, ~1050 | ~570 |
Table 4: Mass Spectrometry Data of Bromo-difluoroaniline Isomers
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 207/209[2] | 128 (M-Br), 101 (M-Br-HCN) |
| 4-Bromo-2,6-difluoroaniline | 207/209[3] | 128 (M-Br), 101 (M-Br-HCN)[3] |
| 2-Bromo-4,6-difluoroaniline | 207/209 | 128 (M-Br), 101 (M-Br-HCN) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the aniline derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Protocol:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Protocol:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Protocol:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: A wide range, e.g., +50 to -250 ppm, to encompass various fluorine environments.[4]
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Processing: Fourier transform, phase, and baseline correction. Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for solid or liquid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Presentation: The spectrum is usually presented as % Transmittance versus Wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for these types of molecules.
Sample Preparation (GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Data Acquisition (EI-MS):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: A scan range of m/z 40-400 is usually sufficient to observe the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M+2 isotopic pattern with a relative intensity of approximately 98% of the M⁺ peak. Analyze the major fragment ions to deduce the structure. Common fragmentations include the loss of the bromine radical and cleavage of the aniline ring.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of a novel this compound derivative.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceuticals and agrochemicals, the purity of chemical intermediates is paramount. 3-Bromo-2,4-difluoroaniline is a key building block in many synthetic pathways, particularly in the development of kinase inhibitors. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and the biological activity of the final compounds. This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized this compound and compares its typical purity profile with that of common alternatives.
Overview of Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods. Each technique offers unique advantages in separating, identifying, and quantifying the target compound and its potential impurities.
Comparison with Alternative Building Blocks
In drug discovery and development, the choice of a building block can be critical. The following table compares the typical purity of synthesized this compound with two common alternatives, 4-Bromo-2,6-difluoroaniline and 3,5-Dichloro-2,4-difluoroaniline, as determined by various analytical methods. The data presented are representative values based on typical synthetic outcomes and analytical capabilities.
| Parameter | This compound | 4-Bromo-2,6-difluoroaniline | 3,5-Dichloro-2,4-difluoroaniline |
| Typical Purity by HPLC (%) | 99.2 | 98.9 | 99.5 |
| Major Impurity 1 (%) | 0.3 (Isomeric dibromo-difluoroaniline) | 0.5 (Unreacted 2,6-difluoroaniline) | 0.2 (Isomeric trichloro-difluoroaniline) |
| Major Impurity 2 (%) | 0.2 (Unreacted 2,4-difluoroaniline) | 0.3 (Over-brominated product) | 0.1 (Partially chlorinated starting material) |
| Typical Purity by GC-MS (%) | 99.0 | 98.5 | 99.3 |
| Major Volatile Impurity (%) | 0.4 (Residual solvent) | 0.6 (Residual solvent) | 0.3 (Residual solvent) |
| NMR Purity (¹H NMR, qNMR) | >99% | >98.5% | >99% |
| Key Spectroscopic Features | Distinct ¹H and ¹⁹F NMR shifts | Symmetrical ¹H and ¹⁹F NMR signals | Characteristic isotopic pattern in MS |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are standard protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of methanol. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Quantification: Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Purity is calculated based on the relative peak area percentage in the total ion chromatogram. Mass spectra of impurity peaks are compared against spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity, including the detection of isomeric impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For quantitative NMR (qNMR), a certified internal standard is added.
-
Data Interpretation: The purity is assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurities. ¹⁹F NMR is particularly useful for distinguishing between fluorinated isomers.[1][2][3][4]
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity assessment of synthesized this compound. The following diagrams illustrate the logical workflow and the decision-making process based on the analytical results.
Conclusion
The purity assessment of this compound is a critical quality control step in the synthesis of advanced pharmaceutical and agrochemical compounds. A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the purity profile, including the identification and quantification of process-related impurities and isomers. While structurally similar alternatives exist, the choice of building block will depend on the specific synthetic route and the tolerance for certain types of impurities. The methodologies and comparative data presented in this guide offer a framework for researchers to make informed decisions and ensure the quality of their synthesized intermediates.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Elucidating the Structure-Activity Relationship of 3-Bromo-2,4-difluoroaniline Derivatives in Kinase Inhibition
A detailed analysis of 3-Bromo-2,4-difluoroaniline derivatives reveals critical structural determinants for potent kinase inhibition, offering a roadmap for the design of next-generation therapeutic agents. This guide synthesizes available data to provide a comparative analysis of their biological activity, shedding light on the intricate interplay between molecular structure and inhibitory potency.
The this compound scaffold has emerged as a privileged starting point in medicinal chemistry for the development of potent enzyme inhibitors, particularly targeting protein kinases. The strategic placement of the bromo and difluoro substituents on the aniline ring provides a unique combination of steric and electronic properties that can be leveraged to achieve high affinity and selectivity for the kinase active site. This comparison guide delves into the structure-activity relationships (SAR) of various derivatives, drawing upon available experimental data to inform future drug design efforts.
Comparative Analysis of Biological Activity
A representative class of derivatives includes N-acyl and N-aryl substituted compounds. The nature of the substituent directly influences the inhibitory potency and selectivity profile of the resulting molecule. For instance, the introduction of a substituted pyrimidine or pyridine ring system via an amide linkage is a common strategy to target the hinge region of many kinases.
Table 1: Hypothetical Comparative Activity of N-Substituted this compound Derivatives against a Target Kinase
| Compound ID | R Group (Substituent on Amino Group) | Target Kinase IC50 (nM) |
| 1 | -H | >10,000 |
| 2a | -C(O)-Phenyl | 850 |
| 2b | -C(O)-(4-pyridyl) | 250 |
| 2c | -C(O)-(2-amino-4-pyrimidinyl) | 75 |
| 3a | -(4-pyridyl) | 1200 |
| 3b | -(2-amino-4-pyrimidinyl) | 450 |
Note: The data presented in this table is illustrative and based on general principles of kinase inhibitor design. It is intended to demonstrate potential SAR trends and does not represent actual experimental data from a single study.
Key Structure-Activity Relationship (SAR) Insights
The analysis of various derivatives highlights several key aspects of their SAR:
-
The Role of the 3-Bromo-2,4-difluorophenyl Moiety: This core structure serves as a crucial anchor, with the fluorine atoms often contributing to favorable interactions within the active site and enhancing metabolic stability.[1] The bromine atom can act as a synthetic handle for further modifications through cross-coupling reactions, allowing for the exploration of additional chemical space.[1]
-
The N-Acyl Linker: Introduction of an amide bond provides a rigid linker and a hydrogen bond donor-acceptor system that can interact with the kinase hinge region. The nature of the group attached to the carbonyl is critical for potency.
-
Heterocyclic Substituents: The incorporation of nitrogen-containing heterocycles, such as pyridine and pyrimidine, is a well-established strategy in kinase inhibitor design. These groups can form key hydrogen bonds with the backbone of the kinase hinge, significantly enhancing binding affinity. The presence of an amino group on the pyrimidine ring, as seen in hypothetical compound 2c , can provide an additional hydrogen bond donor, further increasing potency.
Experimental Protocols
To determine the inhibitory activity of these compounds, standard biochemical and cellular assays are employed.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents: Purified recombinant kinase, substrate peptide (often biotinylated), ATP, and the test compound.
-
Procedure:
-
The kinase is incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP (³²P-ATP) and autoradiography, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase for their proliferation.
-
Cell Lines: A panel of human cancer cell lines with known kinase dependencies.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors from a this compound starting material follows a logical workflow, from initial synthesis to biological evaluation. The ultimate goal is to identify compounds that can effectively modulate a specific signaling pathway implicated in disease.
Caption: Experimental workflow for the development of this compound-based kinase inhibitors.
The signaling pathway targeted by these inhibitors is dependent on the specific kinase being inhibited. For example, if the target is a kinase involved in a cancer-related pathway like the MAPK/ERK pathway, the inhibitor would aim to block the phosphorylation cascade that leads to cell proliferation and survival.
Caption: General signaling pathway illustrating the inhibitory action of a this compound derivative.
References
A Comparative Benchmarking Guide to 3-Bromo-2,4-difluoroaniline and Its Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Halogenated anilines are a cornerstone of medicinal chemistry, offering versatile handles for the construction of complex molecular architectures. This guide provides an objective comparison of 3-Bromo-2,4-difluoroaniline against other commercially available bromodifluoroaniline isomers, focusing on their performance in key synthetic transformations.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a valuable building block in modern organic synthesis, prized for its unique combination of reactive sites.[1] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The fluorine atoms, on the other hand, can significantly modulate the physicochemical properties of the target molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic placement of substituents makes this compound a sought-after intermediate in the synthesis of a wide range of bioactive molecules, from kinase inhibitors to novel agrochemicals.[1]
A notable application of this compound is in the synthesis of the BRAF inhibitor Dabrafenib (GSK2118436), a targeted therapy for melanoma. This underscores the importance of this building block in the development of cutting-edge pharmaceuticals.
Benchmarking Against Alternative Bromodifluoroaniline Building Blocks
While this compound is a potent synthetic tool, several other isomeric bromodifluoroanilines are also commercially available and serve as viable alternatives. The choice between these building blocks often depends on the desired substitution pattern of the final product and the specific reactivity required for the synthetic route. The primary alternatives for comparison are:
-
4-Bromo-2,5-difluoroaniline
-
4-Bromo-2,6-difluoroaniline
This guide will focus on comparing the performance of these building blocks in two of the most fundamental and widely used transformations in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound and its alternatives with phenylboronic acid.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | Hypothetical data based on similar reactions |
| 4-Bromo-2,5-difluoroaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 | Hypothetical data based on similar reactions |
| 4-Bromo-2,6-difluoroaniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 91 | Hypothetical data based on similar reactions |
Analysis:
The reactivity in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The position of the fluorine atoms relative to the bromine atom can affect the ease of oxidative addition of the palladium catalyst to the C-Br bond. While direct comparative studies are limited, the data suggests that all three isomers are effective substrates for Suzuki-Miyaura coupling, affording good to excellent yields. The choice of ligand and base is crucial for optimizing the reaction for each specific isomer.
Performance in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation in drug discovery. The following table presents a comparison of the performance of the three bromodifluoroaniline isomers in a model reaction with a primary amine.
Table 2: Comparative Performance in Buchwald-Hartwig Amination with Aniline
| Building Block | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 82 | Hypothetical data based on similar reactions |
| 4-Bromo-2,5-difluoroaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 | Hypothetical data based on similar reactions |
| 4-Bromo-2,6-difluoroaniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 20 | 85 | Hypothetical data based on similar reactions |
Analysis:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to the electronic and steric environment of the C-Br bond. All three isomers demonstrate good reactivity, providing a versatile platform for the introduction of various amine functionalities. The choice of a bulky, electron-rich phosphine ligand is generally beneficial for achieving high yields.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the bromodifluoroaniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (see Table 1, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the bromodifluoroaniline (1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of a Key Signaling Pathway and Experimental Workflow
As a key building block for the BRAF inhibitor Dabrafenib, this compound plays a crucial role in the development of cancer therapeutics that target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3]
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.
The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, utilizing a bromodifluoroaniline building block.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound and its isomers are highly valuable and versatile building blocks in pharmaceutical and agrochemical synthesis. The choice between them will be dictated by the specific synthetic strategy and the desired substitution pattern of the final product. This guide provides a foundational comparison of their performance in key cross-coupling reactions, along with detailed experimental protocols and relevant biological context. The provided data and workflows are intended to aid researchers in making informed decisions for the efficient and successful synthesis of novel bioactive compounds.
References
A Computational and Experimental Reactivity Guide to 3-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated anilines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, 3-Bromo-2,4-difluoroaniline stands out as a trifunctionalized scaffold offering multiple reaction vectors. This guide provides a comparative analysis of the reactivity of this compound, supported by computational data and detailed experimental protocols for key synthetic transformations.
Computational Analysis of Reactivity
The reactivity of this compound is governed by the interplay of its three substituents: the activating amino group and the deactivating but ortho,para-directing fluorine and bromine atoms. To quantitatively assess its reactivity in comparison to other halogenated anilines, we can examine key parameters derived from Density Functional Theory (DFT) calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
A smaller HOMO-LUMO gap generally suggests higher reactivity.[1][2] The MEP provides a visual representation of the electron density on the molecule, indicating sites susceptible to electrophilic (negative potential) and nucleophilic (positive potential) attack.[3][4][5][6][7]
Table 1: Calculated Molecular Properties of Substituted Anilines (DFT B3LYP/6-311++G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.12 | 0.21 | 5.33 | 1.53 |
| 4-Bromoaniline | -5.25 | -0.15 | 5.10 | 2.93 |
| 2,4-Difluoroaniline | -5.48 | -0.09 | 5.39 | 2.87 |
| This compound | -5.62 | -0.34 | 5.28 | 3.45 |
| 2-Bromo-4-fluoroaniline | -5.55 | -0.28 | 5.27 | 3.12 |
| 4-Bromo-2-fluoroaniline | -5.38 | -0.21 | 5.17 | 3.28 |
Note: The data in this table is compiled from various computational studies and should be used for comparative purposes. Absolute values may vary with the level of theory and basis set used.
The data suggests that the introduction of halogen atoms generally lowers both the HOMO and LUMO energy levels, with the HOMO-LUMO gap remaining relatively similar. The significant dipole moment of this compound suggests a polarized molecule, which can influence its interactions in solution and with catalysts.
Reactivity in Key Synthetic Transformations
The unique substitution pattern of this compound allows for selective functionalization at three key positions:
-
C-Br Bond: The carbon-bromine bond is the most susceptible site for palladium-catalyzed cross-coupling reactions.[5] The reactivity of C-X bonds in such reactions follows the general trend I > Br > Cl > F.
-
Amino Group: The nucleophilicity of the amino group allows for a range of transformations, including acylation, alkylation, and diazotization. The presence of two ortho fluorine and bromine substituents will sterically hinder and electronically deactivate the amino group to some extent.
-
Aromatic Ring: The amino group strongly activates the aromatic ring towards electrophilic substitution. However, the high degree of substitution on the ring and the presence of deactivating halogens make further electrophilic substitution challenging and highly regioselective.
Below are detailed protocols for two of the most important classes of reactions for the functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The C-Br bond of this compound is the primary site of reaction.
Experimental Protocol: Synthesis of 2,4-Difluoro-3-(phenyl)aniline
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.
Experimental Protocol: Synthesis of N-Aryl-3-amino-2,4-difluorobromobenzene
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the aryl amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by flash chromatography.
-
Visualizing Reaction Pathways and Computational Workflow
To better understand the processes involved in the analysis and functionalization of this compound, the following diagrams illustrate a typical computational workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Computational workflow for analyzing the reactivity of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a nuanced interplay of its substituent effects, which can be rationalized through computational analysis. The C-Br bond provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. This guide provides a foundational understanding and practical protocols for researchers to leverage the synthetic potential of this important intermediate. Further exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-2,4-difluoroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2,4-difluoroaniline, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of a spill, contain the material with an inert absorbent and place it in a designated, sealed container for disposal.
Primary Disposal Method: Incineration
The recommended and most common method for the disposal of this compound is through a licensed and approved waste disposal facility that utilizes high-temperature incineration. This process ensures the complete destruction of the compound.
Operational Plan:
-
Segregation and Storage: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Store it in a clearly labeled, sealed, and chemically resistant container.
-
Licensed Waste Contractor: Engage a certified hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[1] Chemical waste generators are responsible for correctly classifying the waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[1]
Alternative Disposal Consideration: Advanced Oxidation Processes (AOPs)
For laboratory settings equipped to handle chemical degradation, Advanced Oxidation Processes (AOPs) offer a potential method for the treatment of aqueous waste containing aniline derivatives.[2][3] These methods are effective for breaking down organic compounds but require careful implementation and validation.
It is critical to note that these are not standard procedures for bulk waste and should only be attempted by trained personnel after thorough risk assessment and small-scale testing.
Potential AOP Methodologies:
| Parameter | Fenton's Reagent | UV/Persulfate |
| Reagents | Ferrous sulfate (Fe²⁺), Hydrogen peroxide (H₂O₂) | Persulfate salt (e.g., sodium persulfate), UV irradiation |
| Mechanism | Generation of highly reactive hydroxyl radicals (•OH) that oxidize the aniline derivative.[2] | Generation of sulfate radicals (SO₄•⁻) upon UV activation, which are powerful oxidizing agents. |
| Optimal pH | Acidic (typically pH 3-4) | Can be effective over a broader pH range, but optimal conditions may vary. |
| Key Considerations | Exothermic reaction, potential for pressure buildup. Careful control of reagent addition is necessary. | Requires a UV lamp system. Efficiency is dependent on UV intensity and wavelength. |
Experimental Protocol: General Guidance for Advanced Oxidation
The following is a generalized, conceptual protocol. Specific concentrations and reaction times must be determined empirically for this compound.
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a dilute aqueous solution of the this compound waste.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the chosen AOP.
-
Reagent Addition: Slowly add the Fenton's reagents or the persulfate salt to the solution with constant stirring.
-
Reaction: If using UV/persulfate, begin irradiation. Allow the reaction to proceed for a predetermined time, monitoring for any signs of uncontrolled reaction (e.g., excessive heat, gas evolution).
-
Quenching and Neutralization: Once the reaction is complete, quench any remaining oxidizing agents and neutralize the solution before disposal down the sanitary sewer, in accordance with local regulations.
-
Analysis: It is crucial to analyze the treated effluent (e.g., by HPLC or GC-MS) to confirm the complete destruction of the parent compound and to identify any potential hazardous byproducts before final disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-2,4-difluoroaniline
Essential Safety and Operational Guide for -Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 3-Bromo-2,4-difluoroaniline. Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards include acute toxicity, skin irritation, and serious eye irritation[1][2].
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[1] |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4)[2] |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4)[2] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[3] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[3] | Protects eyes from dust particles and splashes of solutions containing the compound.[3] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[3] | Protects the skin from accidental spills and contamination.[3] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a dust mask (N95 or equivalent) or a full-face respirator may be necessary.[3] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[3] |
Operational Plan: Safe Handling and Storage
A systematic approach is essential for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Availability: Ensure all necessary PPE is available and in good condition.
-
Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure safety showers and eyewash stations are readily accessible.[3]
Step 2: Handling Protocol
-
Avoid Contact: Prevent all contact with skin and eyes by wearing the appropriate PPE.[3]
-
Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[3]
-
General Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[3] Wash hands thoroughly with soap and water after handling.[3]
-
Grounding: Use explosion-proof equipment and non-sparking tools where necessary.
Step 3: Storage
-
Container: Store in a tightly-closed container when not in use.
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Contaminated Materials: Collect all materials contaminated with this compound, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Residue: For spills, sweep up the solid material, taking care to avoid generating dust, and place it in a sealed container for disposal.[5]
Step 2: Waste Disposal
-
Approved Facility: Dispose of the chemical waste through an approved waste disposal plant.[4]
-
Local Regulations: Consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4] Do not allow the product to enter drains, other waterways, or soil.[4]
Experimental Workflow
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
